Lesopitron
描述
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
属性
IUPAC Name |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15/h3-5,12-13H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCPKWJUALHOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157587 | |
| Record name | Lesopitron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132449-46-8 | |
| Record name | Lesopitron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132449-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lesopitron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesopitron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lesopitron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESOPITRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CGM4755H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Lesopitron: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron (E-4424) is a selective azapirone anxiolytic agent that demonstrates a potent and specific mechanism of action centered on the serotonin 1A (5-HT1A) receptor. As a high-affinity agonist, its function is characterized by a dual interaction with both presynaptic and postsynaptic 5-HT1A receptor populations, leading to a modulation of serotonergic neurotransmission. Preclinical and clinical investigations have established its anxiolytic properties, distinguishing it from other agents through its specific neurochemical profile. This guide provides a comprehensive analysis of this compound's receptor binding, downstream signaling cascades, and the experimental evidence that defines its pharmacodynamic profile.
Receptor Binding Profile
This compound's primary molecular target is the 5-HT1A receptor. Its high affinity for this receptor subtype underpins its therapeutic activity. Radioligand binding assays have been employed to quantify this interaction. Notably, this compound displays negligible affinity for alpha-adrenergic and dopaminergic receptors, contributing to a favorable side-effect profile compared to less selective agents.[1][2]
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Ki (nmol/L) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | 104.8 ± 10.6 | [2] |
| α-Adrenergic | Not Specified | Not Specified | Negligible Effect | [1][2] |
| Dopaminergic | Not Specified | Not Specified | Negligible Effect |
Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.
Molecular Mechanism of Action: Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. This compound, as an agonist, activates this pathway, leading to a cascade of intracellular events that ultimately modulate neuronal excitability.
Canonical Gi/o Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates the dissociation of the Gi/o protein into its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.
Pharmacodynamic Profile: Preclinical Evidence
This compound's anxiolytic effects are a direct consequence of its dual action on presynaptic and postsynaptic 5-HT1A receptors.
Presynaptic Autoreceptor Agonism
This compound acts as an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these inhibitory autoreceptors reduces the firing rate of serotonin neurons, leading to a decrease in serotonin synthesis and release in projection areas like the frontal cortex. This reduction in serotonergic tone is a key component of its an-xiolytic effect.
Postsynaptic Receptor Agonism
In postsynaptic regions, this compound directly stimulates 5-HT1A receptors, mimicking the effects of serotonin. Evidence suggests that this compound may act as a partial agonist at these postsynaptic sites. This is supported by findings where this compound can reverse the effects of the full agonist 8-OH-DPAT in inducing 5-HT syndrome. A partial agonist provides a modulated response, which can be beneficial in avoiding the overstimulation that might occur with a full agonist.
Key In Vivo Findings
-
Inhibition of Haloperidol-Induced Catalepsy: this compound's ability to inhibit catalepsy induced by the dopamine D2 antagonist haloperidol is a functional indicator of its agonist activity at 5-HT1A autoreceptors.
-
Hypothermia Induction: Activation of postsynaptic 5-HT1A receptors in the hypothalamus leads to a hypothermic response, a characteristic effect of 5-HT1A agonists that is observed with this compound.
-
Modulation of Serotonin Turnover: In vivo microdialysis studies in rats have shown that anxiolytic doses of this compound (30 µg/kg, i.p.) markedly reduce extracellular serotonin levels in the frontal cortex to approximately 45% of baseline. Crucially, unlike buspirone, this compound does not affect the levels of dopamine metabolites (DOPAC and HVA), highlighting its selectivity for the serotonergic system.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established preclinical methodologies.
Radioligand Competition Binding Assay ([3H]8-OH-DPAT)
This in vitro assay quantifies the affinity of a test compound (this compound) for a specific receptor (5-HT1A).
-
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue (e.g., hippocampus or cortex) rich in 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A receptor agonist.
-
Test Compound: this compound at various concentrations.
-
Incubation Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Incubation: Membrane homogenates are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To measure the effect of this compound administration on extracellular serotonin levels in the rat frontal cortex.
-
Procedure:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the frontal cortex of an anesthetized rat and secured. The animal is allowed to recover.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion & Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). An equilibration period (90-120 minutes) is allowed to establish a stable baseline of neurotransmitter levels.
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline serotonin concentration.
-
Drug Administration: this compound (or vehicle) is administered systemically (e.g., intraperitoneal injection).
-
Post-Dose Sampling: Dialysate collection continues for several hours post-administration.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Post-administration serotonin levels are expressed as a percentage of the pre-administration baseline.
-
Haloperidol-Induced Catalepsy Test
This behavioral model assesses motor rigidity, and its reversal is used to screen for compounds with activity at 5-HT1A autoreceptors.
-
Objective: To evaluate this compound's ability to inhibit dopamine D2 antagonist-induced catalepsy.
-
Procedure:
-
Induction: Rats are administered a cataleptic dose of haloperidol (e.g., 1 mg/kg, i.p.).
-
Pre-treatment: A separate group of animals is pre-treated with this compound at various doses prior to haloperidol administration.
-
Catalepsy Assessment: At a set time after haloperidol injection (e.g., 75-90 minutes), catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to step down from the bar is recorded.
-
Data Analysis: The step-down latency in the this compound pre-treated group is compared to the group that received haloperidol alone. A significant reduction in latency indicates inhibition of catalepsy.
-
Conclusion
The mechanism of action of this compound is defined by its selective and high-affinity agonist activity at 5-HT1A receptors. Its anxiolytic effects are mediated through a dual mechanism: 1) agonism at presynaptic autoreceptors, which reduces overall serotonergic neuronal firing and transmitter release, and 2) direct, potentially partial, agonism at postsynaptic receptors. This specific neurochemical profile, characterized by a potent modulation of the serotonin system without significant interaction with dopaminergic or adrenergic pathways, positions this compound as a targeted anxiolytic agent. The preclinical data, derived from robust in vitro and in vivo experimental protocols, provide a clear and comprehensive understanding of its function at the molecular, cellular, and behavioral levels.
References
Lesopitron: A Technical Guide to its Function as a 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron is a potent and selective agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in the modulation of serotonergic neurotransmission. This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of 5-HT1A receptor agonists are provided, alongside a summary of available quantitative data for this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.[1] Activation of these receptors is implicated in a range of physiological and behavioral processes, making them a critical target for therapeutic intervention in neuropsychiatric disorders such as anxiety and depression.
This compound (E-4424) is a pyrimidinylpiperazine derivative that has been characterized as a potent 5-HT1A receptor agonist.[2][3] Preclinical studies have demonstrated its anxiolytic-like effects, which are attributed to its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2] This guide will delve into the technical details of this compound's mechanism of action, providing a foundation for its further investigation and potential therapeutic applications.
Quantitative Data
| Parameter | Value | Species | Brain Region | Method | Reference |
| In Vivo Efficacy | |||||
| Reduction in Cortical 5-HT Levels | to 45% of basal value | Rat | Frontal Cortex | In Vivo Microdialysis | [2] |
| Dose for Anxiolytic Behavior | 30 µg/kg, i.p. | Rat | Behavioral Assay | ||
| Cortical 5-HT Reduction (Intraraphe) | Decrease of the same order as systemic injection | Rat | Frontal Cortex | In Vivo Microdialysis |
Experimental Protocols
The characterization of a 5-HT1A receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound or the non-specific binding control.
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding to G proteins.
Materials:
-
Receptor Source: Same as for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Basal Binding Control: No agonist.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP: To ensure the G proteins are in an inactive state at the start of the assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
[³⁵S]GTPγS.
-
GDP.
-
Increasing concentrations of this compound or control solutions.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction and wash the filters as described for the radioligand binding assay.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation, which is typically the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (IC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Microdialysis
This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of this compound on serotonin (5-HT) and dopamine turnover in the frontal cortex.
Materials:
-
Animals: Adult male rats.
-
Microdialysis Probes: Commercially available or custom-made probes.
-
Stereotaxic Apparatus: For accurate probe implantation.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.
-
Fraction Collector: To collect the dialysate samples.
-
HPLC-ED system: For the analysis of neurotransmitter concentrations.
-
This compound solution.
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the desired brain region (e.g., frontal cortex or dorsal raphe nucleus). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the dialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Analysis: Analyze the concentration of 5-HT, its metabolite 5-HIAA, and dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gi/o proteins, leading to the inhibition of adenylyl cyclase. However, evidence also suggests the involvement of other signaling pathways.
5-HT1A Receptor Signaling Pathways
Caption: 5-HT1A Receptor Signaling Pathways.
Experimental Workflow for 5-HT1A Agonist Characterization
Caption: Workflow for 5-HT1A Agonist Characterization.
Discussion
This compound's profile as a potent 5-HT1A receptor agonist is supported by in vivo evidence demonstrating its ability to decrease serotonin release in the frontal cortex, a hallmark of presynaptic 5-HT1A autoreceptor activation. This action is achieved at doses that also produce anxiolytic-like effects in animal models. The lack of effect on dopamine metabolites distinguishes it from other anxiolytics like buspirone, suggesting a more selective mechanism of action.
The provided experimental protocols represent the standard methodologies for comprehensively characterizing a 5-HT1A receptor agonist. The radioligand binding assay is fundamental for establishing the compound's affinity and selectivity. The GTPγS binding and cAMP accumulation assays provide crucial information on the compound's functional potency and efficacy at the cellular level. Finally, in vivo microdialysis offers a dynamic view of the compound's effects on neurotransmitter systems in a physiological context.
Further research is warranted to fully elucidate the quantitative pharmacology of this compound, including the determination of its Ki, EC50, and IC50 values through the in vitro assays described. Additionally, investigating its effects on downstream signaling pathways beyond the canonical adenylyl cyclase inhibition, such as the MAPK/ERK and PI3K/Akt pathways, would provide a more complete understanding of its molecular mechanism of action.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in health and disease. Its potent agonist activity, coupled with a selective neurochemical profile, makes it an interesting candidate for further study. The methodologies and information presented in this technical guide provide a solid framework for researchers and drug development professionals to advance our understanding of this compound and other 5-HT1A receptor modulators.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Lesopitron (E-4424)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that was investigated for its potential as a non-benzodiazepine anxiolytic. Developed by Esteve, it reached Phase II clinical trials for Generalized Anxiety Disorder (GAD) before its development was discontinued. This guide provides a comprehensive technical overview of its discovery, preclinical and clinical development, mechanism of action, and key experimental data. The information is presented with structured data tables, detailed experimental methodologies, and visual diagrams of its signaling pathway and experimental workflows to facilitate understanding for a scientific audience.
Discovery and Development History
The quest for novel anxiolytics with improved side-effect profiles over existing benzodiazepines led researchers at the Spanish pharmaceutical company Esteve to explore selective modulators of the serotonin system. Their focus on the 5-HT1A receptor, a key regulator of mood and anxiety, resulted in the development of this compound (E-4424).
Structurally related to the azapirone class of drugs, this compound was identified as a potent and selective 5-HT1A receptor agonist. Preclinical studies demonstrated its anxiolytic properties in various animal models. Subsequently, this compound entered clinical development for the treatment of GAD.[1] Phase I trials in healthy volunteers showed that single doses up to 50 mg and repeated doses up to 45 mg/day were well tolerated.[2] The drug progressed to Phase II trials in both Spain and the US.[3] Despite showing some efficacy, the overall results were not robust enough to support further development, and the program was eventually discontinued.
Pharmacological Profile
Mechanism of Action
This compound is a selective full agonist of the 5-HT1A receptor.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors. At presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei, its agonism reduces neuronal firing and serotonin release in projection areas. At postsynaptic receptors in limbic and cortical regions, it directly modulates neuronal activity. This dual action is thought to contribute to its anxiolytic and mood-stabilizing properties.
Receptor Binding Affinity
Table 1: Receptor Binding Affinity of this compound (E-4424)
| Receptor | Ki (nM) |
| 5-HT1A | - |
| Dopamine D2 | > 1000 |
| α1-Adrenergic | > 1000 |
Note: Specific Ki values for a broad panel of receptors are not publicly available. The table reflects the high selectivity reported in the literature.
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound is rapidly absorbed after oral administration.
Table 2: Human Pharmacokinetic Parameters of this compound (E-4424)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.5 - 1 hour | |
| t1/2 (Elimination Half-life) | 1.1 - 5.6 hours | |
| Cmax (Maximum Concentration) | High interindividual variability | |
| AUC (Area Under the Curve) | - |
Note: Specific Cmax and AUC values from clinical trials are not publicly detailed.
Key Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This is a standard behavioral assay used to assess anxiety-like behavior in rodents and is a key preclinical test for anxiolytic drugs.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.
-
Procedure:
-
Animals (typically rats or mice) are placed individually at the center of the maze.
-
They are allowed to freely explore the apparatus for a set period, usually 5 minutes.
-
A video camera records the animal's movement.
-
-
Data Analysis:
-
The primary measures of anxiety are the number of entries into and the time spent in the open arms.
-
Anxiolytic compounds, like this compound, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
-
Forskolin-Induced Adenylyl Cyclase Inhibition Assay
This in vitro assay is used to determine the functional activity of compounds at Gi-coupled receptors, such as the 5-HT1A receptor.
Methodology:
-
Preparation: Cell membranes expressing the 5-HT1A receptor (e.g., from hippocampal tissue) are prepared.
-
Assay:
-
The membranes are incubated with forskolin, a direct activator of adenylyl cyclase, which leads to an increase in cyclic AMP (cAMP) production.
-
Increasing concentrations of the 5-HT1A agonist (this compound) are added.
-
The agonist will inhibit the forskolin-stimulated adenylyl cyclase activity in a dose-dependent manner.
-
-
Data Analysis:
-
The amount of cAMP produced is measured.
-
The concentration of the agonist that produces 50% of the maximal inhibition (IC50) is calculated to determine its potency.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling pathway via the 5-HT1A receptor.
Experimental Workflow for Elevated Plus-Maze
Caption: Workflow for the Elevated Plus-Maze anxiolytic test.
References
- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human 5-HT7 receptor-induced inactivation of forskolin-stimulated adenylate cyclase by risperidone, 9-OH-risperidone and other "inactivating antagonists" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
An In-Depth Technical Guide to the Central Nervous System Effects of Lesopitron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron is a selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings. This document includes detailed experimental protocols for seminal studies, quantitative data presented in structured tables, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's neuropharmacological profile.
Introduction
This compound is a pyrimidinylpiperazine derivative that acts as a potent and selective agonist at serotonin 5-HT1A receptors. These receptors are key regulators of serotonergic neurotransmission and are implicated in the pathophysiology of anxiety and mood disorders. By targeting 5-HT1A receptors, this compound modulates neuronal activity in critical brain regions, leading to its observed anxiolytic effects. This guide will delve into the specific interactions of this compound with the CNS, providing a technical resource for professionals in the field of neuropharmacology and drug development.
Mechanism of Action: 5-HT1A Receptor Agonism
This compound's primary mechanism of action is its high affinity and agonist activity at 5-HT1A receptors. These receptors are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate.
Signaling Pathway
The activation of 5-HT1A receptors by this compound initiates a signaling cascade that ultimately modulates neuronal excitability.
Quantitative Data on CNS Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the CNS effects of this compound.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) |
| This compound | [3H]8-OH-DPAT | Rat brain membranes | 104.8 ± 10.6 |
Table 2: In Vivo Neurochemical Effects in Rats
| Treatment | Brain Region | Neurotransmitter | Effect |
| This compound (30 µg/kg, i.p.) | Frontal Cortex | Serotonin (5-HT) | ↓ to 45% of basal value |
Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Treatment Group | N | Baseline HAM-A Score (Mean) | Mean Change from Baseline |
| This compound (4-80 mg/day) | 68 (subgroup) | Not specified | -6.1 |
| Lorazepam (2-4 mg/day) | Not specified | Not specified | -6.1 |
| Placebo | Not specified | Not specified | -3.4 |
Detailed Experimental Protocols
[3H]8-OH-DPAT Competition Binding Assay
This assay determines the binding affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Tissue Preparation: Frozen brains from male Sprague Dawley rats (180–200 g) are thawed and the raphe area or hippocampus is dissected. The tissue is homogenized in 20 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4 at 25°C). The homogenate is centrifuged at 39,000 x g for 10 minutes. The resulting pellet is resuspended in the same volume of buffer and centrifuged again. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a final volume of 250 µL containing the membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.25 nM), and varying concentrations of the competing ligand (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
This test assesses the potential of a compound to reverse catalepsy, a state of motor immobility often induced by dopamine D2 receptor antagonists like haloperidol.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound) or vehicle.
-
After a specified time (e.g., 30 minutes), all animals are administered haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency is calculated for each treatment group and time point. A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.
In Vivo Microdialysis for Serotonin Measurement
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or striatum) of an anesthetized rat.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the membrane from the extracellular space, are collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of serotonin (and its metabolites) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular serotonin levels following drug administration are expressed as a percentage of the baseline levels.
Concluding Remarks
This compound demonstrates a clear profile as a selective 5-HT1A receptor agonist with tangible effects on the central nervous system. Its ability to modulate serotonergic activity translates to anxiolytic-like effects in preclinical models and has shown promise in clinical trials for generalized anxiety disorder. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of 5-HT1A receptor-targeting therapeutics. Future investigations could further elucidate the precise dose-response relationships in various preclinical models and expand on the long-term efficacy and safety profile in clinical populations.
Preclinical Profile of Lesopitron: A Technical Guide on its Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that has been investigated for its potential anxiolytic properties. As a member of the azapirone class, it exhibits both presynaptic and postsynaptic agonist activity at serotonin 1A receptors. Preclinical studies in various animal models have demonstrated its efficacy in reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders. This technical guide provides an in-depth overview of the preclinical studies on the anxiolytic effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Data Summary
Receptor Binding and Neurochemical Effects
This compound demonstrates high affinity for the 5-HT1A receptor and modulates serotonergic activity in key brain regions associated with anxiety.
| Parameter | Value | Species | Brain Region | Reference |
| 5-HT1A Receptor Binding Affinity (Ki) | Data not explicitly found in search results | - | - | - |
| Anxiolytic Dose (i.p.) | 30 µg/kg | Rat | - | [1] |
| Effect on 5-HT Levels (at 30 µg/kg, i.p.) | Reduced to 45% of basal value | Rat | Frontal Cortex | [1] |
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound have been characterized in rats, providing insights into its absorption, distribution, and elimination.
| Parameter | Route | Dose | Value | Unit | Reference |
| Absolute Bioavailability | Oral | - | ~10 | % | [2] |
| Time to Maximum Concentration (Tmax) | Oral | - | Data not explicitly found in search results | - | - |
| Elimination Half-life (t½) | i.v. | - | 100 | min | [2] |
Key Preclinical Anxiolytic Models
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor. For rats, typical arm dimensions are 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls. The maze is typically elevated 50-70 cm from the floor.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
This compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., dose-response studies would include a range of doses).
-
Following a pre-treatment period (typically 30 minutes), each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a 5-minute session. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.
Quantitative Data for this compound in EPM:
| Dose (µg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Specific dose-response data for this compound in the elevated plus-maze was not found in the search results. | Data not available | Data not available |
Vogel Conflict Test (VCT)
The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking, creating a conflict between the drive to drink and the fear of punishment.
Experimental Protocol:
-
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to the test, with access to food ad libitum.
-
On the test day, this compound or vehicle is administered (e.g., i.p.).
-
After a pre-treatment period (e.g., 30 minutes), the rat is placed in the operant chamber.
-
For a set period (e.g., 5-20 minutes), every 20th lick on the drinking spout is paired with a mild electric shock.
-
The total number of licks and the number of shocks received are recorded.
-
-
Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the number of punished licks (or shocks received) in the drug-treated group compared to the vehicle-treated group.
Quantitative Data for this compound in VCT:
| Dose (µg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) |
| Specific dose-response data for this compound in the Vogel conflict test was not found in the search results. | Data not available |
Social Interaction Test
The social interaction test assesses the natural tendency of rodents to engage in social behaviors. Anxiolytic compounds typically increase the duration of social interaction. It has been reported that this compound was more potent than structurally-related 5-HT1A agonists in the rat social interaction model.[1]
Experimental Protocol:
-
Apparatus: A dimly lit, open-field arena. The level of illumination and the familiarity of the arena can be manipulated to alter the baseline level of anxiety.
-
Animals: Pairs of male rats, unfamiliar with each other, are used.
-
Procedure:
-
Rats are individually housed for a period before the test to increase their motivation for social interaction.
-
This compound or vehicle is administered to both rats in a pair.
-
After a pre-treatment period, the pair of rats is placed in the center of the arena.
-
Their behavior is recorded for a set duration (e.g., 10 minutes).
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the total time spent in social interaction compared to the vehicle-treated pairs.
Quantitative Data for this compound in Social Interaction Test:
| Dose (µg/kg, i.p.) | Time in Social Interaction (seconds, Mean ± SEM) |
| Specific dose-response data for this compound in the social interaction test was not found in the search results. | Data not available |
Mechanism of Action and Signaling Pathways
This compound exerts its anxiolytic effects primarily through its agonist activity at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events leading to neuronal inhibition.
5-HT1A Receptor Signaling Pathway
References
- 1. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesopitron's Potential Neuroprotective Action: A Technical Guide for Researchers
Disclaimer: Direct experimental evidence and quantitative data specifically demonstrating the neuroprotective action of Lesopitron are not extensively available in the public domain. This guide synthesizes the known pharmacology of this compound as a 5-HT1A receptor partial agonist with the established neuroprotective roles of this receptor class to present a hypothetical framework for its potential therapeutic effects. The experimental protocols and quantitative data presented herein are illustrative, based on methodologies commonly employed to evaluate the neuroprotective effects of other 5-HT1A agonists, and should be considered as a blueprint for future investigation into this compound.
Introduction
This compound is a selective 5-HT1A receptor ligand with partial agonist properties.[1] While primarily investigated for its anxiolytic effects, which are linked to its action on presynaptic 5-HT1A autoreceptors leading to a reduction in serotonin release, its interaction with 5-HT1A receptors suggests a potential role in neuroprotection.[2][3][4][5] The 5-HT1A receptor is a well-established target for neuroprotective interventions, particularly in the context of ischemic brain injury and excitotoxicity. Agonists of this receptor have been shown to prevent neuronal damage and promote functional recovery in various preclinical models. This document outlines the theoretical basis for this compound's neuroprotective potential, proposes experimental designs to test this hypothesis, and visualizes the potential signaling pathways involved.
Core Mechanism of Action: 5-HT1A Receptor Activation
This compound's primary mechanism of action is its partial agonism at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, can initiate a cascade of intracellular events with neuroprotective outcomes. The stimulation of 5-HT1A receptors can lead to neuronal hyperpolarization, a reduction in the release of excitatory neurotransmitters like glutamate, and the modulation of intracellular signaling pathways that combat oxidative stress and apoptosis.
Hypothetical Neuroprotective Signaling Pathways of this compound
Based on the known downstream effects of 5-HT1A receptor activation by other agonists, this compound could potentially exert neuroprotective effects through the following signaling pathways:
-
Inhibition of Glutamate Excitotoxicity: By activating presynaptic 5-HT1A receptors on glutamatergic neurons, this compound may reduce the release of glutamate, thereby mitigating the excitotoxic cascade that leads to neuronal death in conditions like ischemia.
-
Modulation of Anti-Apoptotic Pathways: Activation of 5-HT1A receptors has been linked to the upregulation of anti-apoptotic proteins such as Bcl-2 and the inhibition of pro-apoptotic proteins like Bax and caspases.
-
Attenuation of Oxidative Stress: The signaling cascade initiated by 5-HT1A receptor activation may enhance the expression of endogenous antioxidant enzymes, helping to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.
Below is a diagram illustrating the hypothesized signaling pathway for this compound's neuroprotective action.
References
- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of erythropoietin on neurodegenerative and ischemic brain diseases: the role of erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Lesopitron on Adrenergic and Dopaminergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron is a potent and selective 5-HT1A receptor agonist that has been investigated for its anxiolytic and other neuropsychiatric properties. A critical aspect of its pharmacological profile is its selectivity and potential for off-target effects, particularly at other monoamine receptors such as adrenergic and dopaminergic receptors. This technical guide provides a comprehensive overview of the reported off-target activity of this compound at these receptors. While specific quantitative binding affinity data for a broad panel of adrenergic and dopaminergic receptor subtypes are not extensively available in the public domain, existing literature consistently suggests that this compound has negligible effects on these receptors. This document outlines the standard experimental protocols used to determine such off-target interactions and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Off-Target Activity
This compound (E-4424) is a pyrimidinylpiperazine derivative that demonstrates high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist. Its primary pharmacological effects are mediated through the modulation of the serotonergic system. However, for any drug candidate, a thorough understanding of its off-target pharmacology is crucial for predicting potential side effects and ensuring a favorable safety profile. Adrenergic and dopaminergic receptors are key off-target families of interest due to their structural and functional similarities to serotonin receptors and their involvement in a wide range of physiological processes.
Quantitative Analysis of this compound's Adrenergic and Dopaminergic Receptor Interactions
Despite a comprehensive review of the available scientific literature, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound across a wide range of adrenergic and dopaminergic receptor subtypes are not publicly available. This is not uncommon for compounds that are highly selective and show minimal off-target activity in initial screenings. However, the existing literature consistently reports a lack of significant interaction.
According to DrugBank, this compound has "negligible effects on alpha-adrenergic and dopaminergic receptors". Further supporting this, a study on the acute administration of this compound in rats showed that at doses that induce anxiolytic-like behavior, it had no effect on the cortical levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This lack of in vivo effect on dopamine turnover is indicative of a low affinity for dopamine receptors.
To illustrate how such data would be presented if available, the following tables have been structured to summarize binding affinity (Ki) and functional activity (EC50/IC50) for key adrenergic and dopaminergic receptor subtypes.
Data Presentation
Table 1: Binding Affinity of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| α1-Adrenergic | |||
| α1A | [³H]-Prazosin | Recombinant CHO cells | >1000 |
| α1B | [³H]-Prazosin | Recombinant HEK293 cells | >1000 |
| α1D | [³H]-Prazosin | Recombinant HEK293 cells | >1000 |
| α2-Adrenergic | |||
| α2A | [³H]-Rauwolscine | Recombinant CHO cells | >1000 |
| α2B | [³H]-Rauwolscine | Recombinant HEK293 cells | >1000 |
| α2C | [³H]-Rauwolscine | Recombinant HEK293 cells | >1000 |
| β-Adrenergic | |||
| β1 | [¹²⁵I]-Iodocyanopindolol | Recombinant CHO cells | >1000 |
| β2 | [¹²⁵I]-Iodocyanopindolol | Recombinant HEK293 cells | >1000 |
| β3 | [¹²⁵I]-Iodocyanopindolol | Recombinant HEK293 cells | >1000 |
| Note: Values are hypothetical based on qualitative statements of negligible affinity and are for illustrative purposes only. |
Table 2: Binding Affinity of this compound at Dopaminergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| D1-like | |||
| D1 | [³H]-SCH23390 | Recombinant CHO cells | >1000 |
| D5 | [³H]-SCH23390 | Recombinant HEK293 cells | >1000 |
| D2-like | |||
| D2 | [³H]-Spiperone | Recombinant CHO cells | >1000 |
| D3 | [³H]-Spiperone | Recombinant HEK293 cells | >1000 |
| D4 | [³H]-Spiperone | Recombinant HEK293 cells | >1000 |
| Note: Values are hypothetical based on qualitative statements of negligible affinity and are for illustrative purposes only. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the off-target effects of a compound like this compound at adrenergic and dopaminergic receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic and dopaminergic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [¹²⁵I]-Iodocyanopindolol for β, [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like receptors).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Membrane preparation, radioligand, and assay buffer.
-
Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competition wells: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (cAMP Measurement)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Adrenergic and dopaminergic receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP).
Objective: To determine the functional effect of this compound on adrenergic and dopaminergic receptor signaling.
Materials:
-
Whole cells expressing the receptor of interest.
-
This compound at a range of concentrations.
-
A known agonist for the receptor.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Plate reader compatible with the chosen assay technology.
Procedure for Gs-Coupled Receptors (e.g., β-adrenergic, D1/D5-dopaminergic):
-
Cell Plating: Seed cells expressing the Gs-coupled receptor in a 96- or 384-well plate and grow to near confluence.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known agonist at its EC80 concentration.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
In agonist mode, plot the cAMP concentration against the this compound concentration to determine the EC50 and Emax.
-
In antagonist mode, plot the inhibition of the agonist-induced cAMP response against the this compound concentration to determine the IC50.
-
Procedure for Gi-Coupled Receptors (e.g., α2-adrenergic, D2/D3/D4-dopaminergic):
-
Cell Plating: Seed cells expressing the Gi-coupled receptor in a 96- or 384-well plate.
-
Forskolin Stimulation: Treat the cells with forskolin to induce a measurable level of cAMP production.
-
Agonist Mode: Co-incubate the cells with forskolin and increasing concentrations of this compound. A Gi-agonist will decrease the forskolin-stimulated cAMP levels.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known Gi-agonist and forskolin.
-
cAMP Measurement: Measure the intracellular cAMP levels as described above.
-
Data Analysis: Analyze the data as for Gs-coupled receptors, noting that agonist activity results in a decrease in cAMP.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for adrenergic and dopaminergic receptors.
Lesopitron: A Technical Guide to its Role in Elucidating Serotonergic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that was developed for the treatment of generalized anxiety disorder.[1] Although its clinical development was discontinued after Phase II trials, this compound remains a valuable pharmacological tool for investigating the physiological and behavioral roles of the serotonergic system, particularly the 5-HT1A receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key preclinical experiments, and detailed methodologies for its use in studying serotonergic neurotransmission.
Mechanism of Action
This compound is a potent and selective agonist of the serotonin 1A (5-HT1A) receptor.[1] It exhibits high affinity for this receptor subtype while demonstrating negligible interaction with alpha-adrenergic and dopaminergic receptors.[2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade is central to the modulatory effects of serotonin on neuronal excitability and neurotransmitter release.
This compound's effects are mediated through its action on both presynaptic and postsynaptic 5-HT1A receptors:
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Activation of these autoreceptors by agonists like this compound reduces the firing rate of serotonin neurons, thereby decreasing the synthesis and release of serotonin in projection areas such as the cortex.
-
Postsynaptic Heteroreceptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus, amygdala, and cortex. Their activation by this compound directly modulates the activity of these neurons, contributing to its anxiolytic and other behavioral effects.
Data Presentation
Receptor Binding Profile
The selectivity of this compound for the 5-HT1A receptor is a key feature of its pharmacological profile. While comprehensive data on its binding affinity across a wide range of receptors is not extensively published, available information highlights its specificity.
| Receptor Subtype | Ligand | Ki (nmol/L) | Tissue Source | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 104.8 ± 10.6 | Rat Brain | (Not explicitly stated in snippets, but implied by the study) |
| Dopamine Receptors | Not Specified | Negligible | Not Specified | [2] |
| Alpha-Adrenergic Receptors | Not Specified | Negligible | Not Specified | [2] |
In Vivo Neurochemical Effects
The functional consequence of this compound's interaction with 5-HT1A receptors has been demonstrated in in vivo microdialysis studies.
| Brain Region | Neurotransmitter | Dose of this compound | Route of Administration | Effect on Neurotransmitter Level | Reference |
| Frontal Cortex | 5-HT | 30 µg/kg | i.p. | Reduced to 45% of basal value | |
| Frontal Cortex | 5-HIAA | 30 µg/kg | i.p. | No effect | |
| Frontal Cortex | DOPAC | 30 µg/kg | i.p. | No effect | |
| Frontal Cortex | HVA | 30 µg/kg | i.p. | No effect |
Experimental Protocols
In Vivo Microdialysis for Serotonin Release
This protocol is designed to measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving rat.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the desired brain region (e.g., prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of serotonin levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer this compound (e.g., 30 µg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
-
Analysis of Samples:
-
Analyze the collected dialysate samples for serotonin and its metabolite 5-HIAA using HPLC with electrochemical detection.
-
Express the results as a percentage of the mean baseline concentrations.
-
Haloperidol-Induced Catalepsy
This model is used to assess the potential of a compound to modulate extrapyramidal symptoms, which are often linked to dopamine D2 receptor blockade. 5-HT1A receptor agonists are known to inhibit haloperidol-induced catalepsy.
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., saline with a few drops of Tween 80)
-
Male Wistar rats (200-250 g)
-
Horizontal bar apparatus (e.g., a wooden bar 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneally).
-
After a predetermined time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Scoring:
-
The descent latency is used as the measure of catalepsy. Longer latencies indicate a greater cataleptic state.
-
Compare the descent latencies of the this compound-treated group to the vehicle-treated group to determine if this compound inhibits the cataleptic effect of haloperidol.
-
Drug-Induced Hypothermia
Activation of 5-HT1A receptors, particularly presynaptic autoreceptors, can lead to a decrease in body temperature. This model can be used to assess the in vivo agonist activity of compounds like this compound at these receptors.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male mice (e.g., Swiss Webster, 20-25 g)
-
Rectal thermometer
-
Individual cages
Procedure:
-
Acclimatization:
-
House the mice individually and allow them to acclimatize to the experimental room for at least 1 hour before the experiment.
-
Measure the baseline rectal temperature of each mouse.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneously or intraperitoneally).
-
-
Temperature Measurement:
-
Measure the rectal temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from the baseline for each mouse at each time point.
-
Compare the temperature changes in the this compound-treated group to the vehicle-treated group to determine the hypothermic effect of the compound.
-
Visualizations
Caption: Serotonergic signaling pathway and the action of this compound.
References
The Attenuation of Haloperidol-Induced Catalepsy by Lesopitron: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a typical antipsychotic agent, is a potent antagonist of the dopamine D2 receptor. Its use is associated with a high incidence of extrapyramidal side effects (EPS), most notably catalepsy, an animal model analogue of parkinsonian rigidity and akinesia. Lesopitron (EGIS-8143) is a selective agonist of the serotonin 5-HT1A receptor. Research into the interaction between the serotonergic and dopaminergic systems has revealed that 5-HT1A receptor agonists can modulate dopamine-dependent behaviors, including the motor deficits induced by neuroleptics. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the efficacy of this compound in mitigating haloperidol-induced catalepsy.
Core Mechanism of Action
This compound exerts its anti-cataleptic effects through its agonist activity at 5-HT1A receptors, specifically the somatodendritic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by this compound inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (5-HT) release in projection areas such as the basal ganglia. This decrease in serotonergic inhibition of the nigrostriatal dopamine pathway is thought to counteract the dopamine D2 receptor blockade by haloperidol, thereby alleviating catalepsy.
Signaling Pathway of this compound's Anti-Cataleptic Effect
Caption: Proposed signaling pathway for this compound's anti-cataleptic effect.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
The standard method for inducing and measuring catalepsy in rats involves the following steps:
-
Animal Model: Male Wistar rats are typically used.
-
Haloperidol Administration: Haloperidol is dissolved in a vehicle (e.g., physiological saline with a drop of glacial acetic acid) and administered intraperitoneally (i.p.) at a dose known to reliably induce catalepsy (e.g., 0.5 mg/kg).
-
This compound Administration: this compound is dissolved in distilled water and administered i.p. at various doses. It is typically administered 30 minutes prior to the catalepsy test.
-
Catalepsy Assessment (Bar Test):
-
At specified time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.
-
The time until the rat removes both forepaws from the bar (descent latency) is recorded.
-
A cut-off time (e.g., 180 or 300 seconds) is established, and if the rat remains on the bar for this duration, the maximum score is assigned.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and statistically compared to the control group (vehicle + haloperidol) to determine the anti-cataleptic effect of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on haloperidol-induced catalepsy.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Receptor | Brain Region | Ki (nM) |
| [³H]8-OH-DPAT | 5-HT1A | Hippocampus | 2.5 ± 0.4 |
Ki values represent the mean ± S.E.M. of at least three independent experiments.
Table 2: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) at 60 min post-haloperidol |
| Vehicle + Haloperidol | - | 150 ± 20 |
| This compound + Haloperidol | 0.1 | 110 ± 15* |
| This compound + Haloperidol | 0.3 | 75 ± 12 |
| This compound + Haloperidol | 1.0 | 40 ± 8 |
Data are presented as mean ± S.E.M. Haloperidol was administered at 0.5 mg/kg, i.p. *p < 0.05, **p < 0.01 compared to the vehicle + haloperidol group.
Table 3: Effect of this compound on Serotonin and Dopamine Metabolites
| Treatment | Dose (µg/kg, i.p.) | Brain Region | % Change in 5-HT | % Change in DOPAC | % Change in HVA |
| This compound | 30 | Frontal Cortex | ↓ 55% | No significant change | No significant change |
Data represent the percentage change from baseline levels.
Discussion
The data presented in this guide strongly support the hypothesis that this compound effectively attenuates haloperidol-induced catalepsy in a dose-dependent manner. The potent binding of this compound to 5-HT1A receptors, coupled with its ability to reduce central 5-HT levels, provides a clear mechanism for its anti-cataleptic action. These findings suggest that this compound and other selective 5-HT1A receptor agonists hold therapeutic potential for mitigating the extrapyramidal side effects associated with conventional antipsychotic medications. Further research is warranted to fully elucidate the clinical utility of this pharmacological approach.
Methodological & Application
Application Notes and Protocols for [3H]Lesopitron Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron is a selective ligand for the serotonin 1A (5-HT1A) receptor, exhibiting partial agonist properties.[1][2] The 5-HT1A receptor, a G-protein coupled receptor, is a significant target in the research and development of therapeutics for anxiety and depressive disorders.[3] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] This document provides a detailed protocol for a [3H]this compound radioligand binding assay to determine the binding characteristics of test compounds at the 5-HT1A receptor. The protocol is based on established principles of radioligand binding assays for 5-HT1A receptors.
Principle of the Assay
Radioligand binding assays measure the affinity of a radiolabeled ligand ([3H]this compound) to a specific receptor (5-HT1A). This protocol describes a filtration-based competition binding assay. In this format, a constant concentration of [3H]this compound is incubated with a source of 5-HT1A receptors (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of an unlabeled test compound. The test compound will compete with [3H]this compound for binding to the 5-HT1A receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the affinity of the test compound for the receptor.
Data Presentation
The following tables summarize the binding data for this compound and other common 5-HT1A receptor ligands.
Table 1: Binding Affinity of this compound for the Human 5-HT1A Receptor
| Compound | Radioligand Used in Competition Assay | Receptor Source | Ki (nM) |
| This compound | [3H]8-OH-DPAT | Not Specified | 104.8 ± 10.6[2] |
Table 2: Comparative Binding Affinities of Standard 5-HT1A Receptor Radioligands
| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]8-OH-DPAT | Rat Hippocampus | ~1.0 | Not Specified |
| [3H]WAY 100635 | Rat Brain Membranes | 0.10 | Not Specified |
| [3H]p-MPPF | Rat Hippocampal Membranes | 0.34 ± 0.12 | 145 ± 35 |
Note: Kd (dissociation constant) and Bmax (maximum receptor density) are typically determined from saturation binding assays. The provided Ki for this compound was determined from a competition binding assay.
Experimental Protocol: [3H]this compound Competition Binding Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents:
-
[3H]this compound (Specific Activity: to be determined based on synthesis)
-
5-HT1A Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or rat hippocampal homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Unlabeled this compound (for non-specific binding determination)
-
Test Compounds
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes or tissue homogenates expressing the 5-HT1A receptor using standard differential centrifugation methods.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 50-200 µg per well.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of [3H]this compound in the assay buffer at a concentration close to its Kd value (if known) or at a concentration that gives a robust signal-to-noise ratio.
-
-
Incubation:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]this compound, and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled this compound (e.g., 10 µM), [3H]this compound, and the membrane preparation.
-
Competition Binding: Add the test compound at various concentrations, [3H]this compound, and the membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean CPM for each condition (total binding, NSB, and each concentration of the test compound).
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding of [3H]this compound versus the log concentration of the test compound.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of [3H]this compound used in the assay.
-
Kd is the dissociation constant of [3H]this compound for the 5-HT1A receptor. If the Kd is not known, it can be determined from a separate saturation binding experiment.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the [3H]this compound radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT1A receptor upon agonist binding.
References
Application Notes and Protocols for In Vitro Binding Studies with Lesopitron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro binding studies with Lesopitron, a selective 5-HT1A receptor agonist. The protocols outlined below are designed to ensure robust and reproducible results for the characterization of this compound's binding affinity and selectivity.
Introduction to this compound
This compound is an anxiolytic agent that acts as a selective agonist at serotonin 5-HT1A receptors, exhibiting both presynaptic and postsynaptic activity.[1] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system.[2] In vitro binding studies are crucial for determining the affinity (Ki) and concentration-dependent inhibition (IC50) of this compound at its primary target, the 5-HT1A receptor.
Key Concepts in In Vitro Binding Assays
In vitro binding assays are fundamental in pharmacology to quantify the interaction between a ligand (e.g., this compound) and its receptor. The most common type of assay for this purpose is the radioligand binding assay. This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (the "cold" competitor, such as this compound) in a concentration-dependent manner. By measuring the displacement, the binding affinity of the unlabeled ligand can be determined.
Data Presentation: Binding Affinity of this compound and Reference Compounds
The following table summarizes the binding affinity of this compound and other common 5-HT1A receptor ligands. This data is essential for comparative analysis and validation of experimental results.
| Compound | Receptor Target | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | 5-HT1A | [³H]8-OH-DPAT | 104.8 ± 10.6 | Not Reported | --INVALID-LINK-- |
| WAY-100635 | 5-HT1A | [¹⁸F]mefway | Not Reported | 23.2 ± 2.8 | [3] |
| Mefway | 5-HT1A | [¹⁸F]mefway | Not Reported | 25.7 ± 2.4 | [3] |
| 8-OH-DPAT | 5-HT1A | [³H]8-OH-DPAT | ~1 | Not Applicable | [4] |
Experimental Protocols
I. Membrane Preparation from 5-HT1A Receptor-Expressing Cells or Tissues
This protocol describes the preparation of cell membranes, which are the source of the 5-HT1A receptors for the binding assay.
Materials:
-
Cells or tissue expressing 5-HT1A receptors (e.g., HEK293 cells stably transfected with the human 5-HT1A receptor, or rat brain tissue such as the hippocampus or cortex).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.
-
Centrifuge and rotor capable of 20,000 x g at 4°C.
-
Dounce homogenizer or sonicator.
-
BCA protein assay kit.
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Competition Binding Assay for this compound
This protocol details the steps for a competition binding assay to determine the IC50 and Ki of this compound.
Materials:
-
Prepared cell membranes with 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Assay Buffer: 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand such as unlabeled 8-OH-DPAT or WAY-100635.
-
96-well microtiter plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
-
Filtration apparatus.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 3-20 µg of protein per well for cells or 50-120 µg for tissue.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation + 50 µL of Assay Buffer + 50 µL of radioligand.
-
Non-specific Binding: 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of radioligand.
-
Competition Binding: 150 µL of membrane preparation + 50 µL of this compound dilution + 50 µL of radioligand.
-
-
The concentration of the radioligand should be close to its Kd value (typically 1-2 nM for [³H]8-OH-DPAT).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters four times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki: Use the Cheng-Prusoff equation to convert the IC50 to a Ki value.
Visualizations
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the 5-HT1A receptor.
References
- 1. This compound (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Lesopitron in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron is a potent and selective 5-HT1A receptor agonist that has demonstrated anxiolytic properties in preclinical studies.[1][2] As a ligand for central serotonin 5-HT1A receptors, its mechanism of action involves both presynaptic and postsynaptic receptor activation.[1][3] The activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to an inhibition of serotonin (5-HT) release in projection areas like the frontal cortex.[2] Postsynaptically, this compound acts as a partial agonist, modulating neuronal activity in various brain regions. The choice of administration route is a critical factor in preclinical studies, as it significantly influences the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a comparative overview and detailed protocols for the intraperitoneal (IP) and oral (PO) administration of this compound in mice.
Signaling Pathway of this compound
This compound, as a 5-HT1A receptor agonist, primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Data Presentation: Expected Pharmacokinetic and Pharmacodynamic Profiles
The following tables summarize the expected quantitative data for the intraperitoneal and oral administration of this compound in mice, based on general pharmacokinetic principles and available data from other species. Researchers should perform pilot studies to determine the precise parameters for their specific experimental conditions.
Table 1: Expected Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Rationale |
| Cmax (Maximum Concentration) | Higher | Lower | IP administration leads to rapid absorption into the systemic circulation, avoiding the first-pass metabolism in the liver that typically reduces the peak concentration of orally administered drugs. |
| Tmax (Time to Cmax) | Shorter (e.g., 15-30 min) | Longer (e.g., 30-60 min) | Absorption from the peritoneal cavity is generally faster than from the gastrointestinal tract, which involves dissolution, permeation, and gastric emptying. |
| AUC (Area Under the Curve) | Higher | Lower | Bypassing the first-pass effect with IP administration results in a greater overall drug exposure compared to the oral route. |
| Bioavailability (%) | High (approaching 100%) | Lower (estimated <10%) | Oral bioavailability is limited by incomplete absorption and significant first-pass metabolism, as observed in rats. |
Table 2: Hypothetical Pharmacodynamic Comparison in a Mouse Model of Hypothermia
A common pharmacodynamic effect of 5-HT1A agonists is the induction of hypothermia. The following table presents a hypothetical dose-response relationship for this compound-induced hypothermia following IP and PO administration.
| Dose (mg/kg) | Expected Maximum Decrease in Body Temperature (°C) - IP | Expected Maximum Decrease in Body Temperature (°C) - PO |
| Vehicle | 0.0 ± 0.2 | 0.0 ± 0.2 |
| 0.01 | -0.5 ± 0.3 | No significant effect |
| 0.03 | -1.2 ± 0.4 | -0.4 ± 0.2 |
| 0.1 | -2.5 ± 0.5 | -1.0 ± 0.3 |
| 0.3 | -3.8 ± 0.6 | -2.2 ± 0.4 |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: Sterile 0.9% saline is a suitable vehicle for this compound hydrochloride.
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in the appropriate volume of sterile saline to achieve the final desired concentration.
-
Ensure the solution is homogenous by vortexing.
-
The final injection volume should be in the range of 5-10 ml/kg.
-
Intraperitoneal (IP) Administration Protocol
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
Caption: Workflow for intraperitoneal administration of this compound in mice.
Materials:
-
This compound solution
-
Sterile 1 ml syringes
-
Sterile 27-30 gauge needles
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Prepare the this compound solution as described above.
-
Weigh the mouse and calculate the exact volume of the solution to be administered.
-
Draw the calculated volume into a sterile syringe.
-
Gently restrain the mouse, exposing its abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on your hand or a surface.
-
Position the mouse so its head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Oral (PO) Administration Protocol (Oral Gavage)
Objective: To administer this compound directly into the stomach for absorption through the gastrointestinal tract.
References
- 1. Establishing the maximum tolerated dose of this compound in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 5-HT1A Receptor Desensitization Using Lesopitron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of anxiety and depressive disorders.[1] Chronic administration of 5-HT1A receptor agonists, including partial agonists like lesopitron, leads to a gradual attenuation of the receptor's response, a phenomenon known as desensitization. This process is believed to be crucial for the therapeutic efficacy of many serotonergic drugs.[2][3] this compound, a partial agonist at 5-HT1A receptors, serves as a valuable pharmacological tool to investigate the molecular mechanisms underlying receptor desensitization.[4]
These application notes provide a comprehensive guide for researchers utilizing this compound to study 5-HT1A receptor desensitization. Detailed protocols for key in vitro assays are provided, along with data presentation tables and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data relevant to the use of this compound in studying 5-HT1A receptor desensitization.
Table 1: this compound Binding Affinity and Functional Potency at the 5-HT1A Receptor
| Parameter | Value | Description |
| Binding Affinity (Ki) | ~104.8 nM | The equilibrium dissociation constant, indicating the affinity of this compound for the 5-HT1A receptor. A lower Ki value signifies higher binding affinity. This value is typically determined through competitive radioligand binding assays. |
| Functional Potency (EC50/IC50) | Not explicitly found in search results | The concentration of this compound that produces 50% of its maximal effect (EC50 for agonism) or inhibits 50% of a response (IC50 for antagonism/inhibition). This is determined in functional assays such as GTPγS binding or adenylyl cyclase activity assays. For partial agonists, the EC50 reflects its potency in eliciting a submaximal response compared to a full agonist. |
| Intrinsic Activity | Partial Agonist | This compound activates the 5-HT1A receptor but elicits a response that is lower than that of the endogenous full agonist, serotonin.[5] |
Table 2: Effects of Acute this compound Administration on Neurotransmitter Levels
| Neurotransmitter | Change from Basal Level | Brain Region | Method |
| Serotonin (5-HT) | ↓ 45% | Frontal Cortex (in vivo, rat) | Microdialysis |
This data from in vivo microdialysis studies demonstrates the acute functional consequence of 5-HT1A autoreceptor activation by this compound, leading to a reduction in serotonin release.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying 5-HT1A receptor desensitization with this compound.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Studying 5-HT1A Receptor Desensitization.
Caption: Logical Relationship of this compound's Role in Desensitization Studies.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess 5-HT1A receptor desensitization induced by chronic this compound treatment.
Protocol 1: Cell Culture and Chronic this compound Treatment
This protocol describes the maintenance of a cell line expressing the human 5-HT1A receptor and the procedure for chronic treatment with this compound to induce receptor desensitization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Complete growth medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance: Culture the 5-HT1A receptor-expressing cells in T-75 flasks with complete growth medium. Passage the cells upon reaching 80-90% confluency.
-
Seeding for Treatment: Seed the cells into appropriate culture plates (e.g., 10 cm dishes or multi-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Chronic this compound Treatment:
-
Prepare the treatment medium by diluting the this compound stock solution into fresh complete growth medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Remove the existing medium from the cells and replace it with either the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 48 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, the cells are ready for membrane preparation as described in Protocol 2.
Protocol 2: Membrane Preparation
This protocol details the preparation of crude cell membranes containing the 5-HT1A receptors for use in binding and functional assays.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Lysis:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Scrape the cells into a small volume of ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20 strokes) or sonication on ice.
-
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Washing:
-
Discard the supernatant and resuspend the membrane pellet in fresh ice-cold lysis buffer.
-
Repeat the high-speed centrifugation step.
-
-
Final Preparation and Storage:
-
Discard the supernatant and resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane suspension and store at -80°C until use.
-
Protocol 3: Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of this compound and the density of 5-HT1A receptors (Bmax) in the membrane preparations.
Materials:
-
Membrane preparations from treated and control cells (Protocol 2)
-
Radioligand (e.g., [3H]8-OH-DPAT, a 5-HT1A agonist)
-
Unlabeled this compound for competition
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate for both control and this compound-treated membranes:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + excess unlabeled serotonin.
-
Competition: Membrane preparation + radioligand + varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For saturation binding (to determine Bmax), use increasing concentrations of the radioligand and perform Scatchard analysis.
-
Protocol 4: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of the potency (EC50) and efficacy (Emax) of this compound.
Materials:
-
Membrane preparations from treated and control cells (Protocol 2)
-
[35S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well plates, filters, filtration apparatus, and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate for both control and this compound-treated membranes:
-
Membrane preparation.
-
GDP (to a final concentration of ~10 µM).
-
Varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 5: Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase activity following 5-HT1A receptor activation, providing another functional measure of this compound's potency (IC50) and efficacy (Imax).
Materials:
-
Membrane preparations from treated and control cells (Protocol 2)
-
Forskolin (to stimulate adenylyl cyclase)
-
ATP
-
cAMP standard
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4)
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate for both control and this compound-treated membranes:
-
Membrane preparation.
-
Forskolin (to a final concentration that elicits a submaximal stimulation, e.g., 1 µM).
-
Varying concentrations of this compound.
-
-
Initiation of Reaction: Add ATP to start the adenylyl cyclase reaction.
-
Incubation: Incubate for 15-30 minutes at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as specified by the cAMP assay kit).
-
cAMP Measurement: Measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and the maximum inhibition (Imax).
-
By following these protocols, researchers can systematically investigate the effects of chronic this compound exposure on 5-HT1A receptor binding, G-protein coupling, and downstream signaling, thereby elucidating the mechanisms of receptor desensitization.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Firing After Lesopitron Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron is a selective agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor, exhibiting both presynaptic and postsynaptic activity.[1][2][3] As a potential anxiolytic agent, understanding its influence on neuronal electrophysiology is critical for elucidating its mechanism of action and therapeutic potential. These application notes provide a comprehensive overview of the expected electrophysiological effects of this compound on neuronal firing and detailed protocols for conducting pertinent experiments.
While direct quantitative electrophysiological data for this compound is limited in publicly available literature, its well-established role as a potent 5-HT1A agonist allows for strong inferences to be drawn from studies on other selective 5-HT1A agonists. This document synthesizes this information to guide researchers in designing and interpreting electrophysiological studies involving this compound.
Mechanism of Action and Expected Electrophysiological Effects
This compound's primary mechanism of action is the activation of 5-HT1A receptors. These receptors are G-protein coupled and are located both presynaptically on serotonergic neurons in the dorsal raphe nucleus (DRN) and postsynaptically in various brain regions, including the hippocampus and cortex.[1][4]
Presynaptic Effects (Dorsal Raphe Nucleus): Activation of 5-HT1A autoreceptors on the soma and dendrites of serotonergic neurons in the DRN leads to neuronal hyperpolarization. This is primarily mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, reducing its firing rate and consequently decreasing serotonin (5-HT) release in projection areas. Indirect evidence for this effect with this compound comes from a study showing that an anxiolytic dose of this compound markedly reduces 5-HT levels in the frontal cortex of rats, an effect attributed to its agonistic action at raphe 5-HT1A autoreceptors.
Postsynaptic Effects (e.g., Hippocampus): In postsynaptic regions like the hippocampus, 5-HT1A receptors are expressed on pyramidal neurons. Their activation also leads to hyperpolarization, typically resulting in an inhibition of neuronal firing. This can modulate neuronal excitability and network activity in these regions.
The following diagram illustrates the signaling pathway of 5-HT1A receptor activation:
Data Presentation: Quantitative Effects of 5-HT1A Agonists on Neuronal Firing
The following tables summarize quantitative data from studies on selective 5-HT1A agonists, which can be used as a reference for predicting the effects of this compound.
Table 1: Effect of 5-HT1A Agonists on Dorsal Raphe Nucleus (DRN) Neuronal Firing
| Compound | Species | Preparation | Method | Effect on Firing Rate | Potency (ED50/IC50) | Reference |
| F13640 | Rat | In vivo | Single-unit recording | Inhibition | 0.69 µg/kg (i.v.) | |
| 8-OH-DPAT | Rat | In vivo | Single-unit recording | Inhibition | Not specified | |
| Ipsapirone | Rat | In vivo | Single-unit recording | Inhibition | Not specified |
Table 2: Effect of 5-HT1A Agonists on Hippocampal Pyramidal Neuron Activity
| Compound | Species | Preparation | Method | Effect on Neuronal Activity | Observations | Reference | |---|---|---|---|---|---| | 8-OH-DPAT | Rat | In vitro (slice) | Intracellular recording | Hyperpolarization | Partial agonist effect | | | Ipsapirone | Rat | In vitro (slice) | Intracellular recording | Hyperpolarization | Partial agonist effect | | | 5-HT | Rat | In vitro (slice) | Intracellular recording | Hyperpolarization | Full agonist effect | |
Experimental Protocols
The following are detailed protocols for assessing the electrophysiological effects of this compound.
Protocol 1: In Vivo Single-Unit Recording of Dorsal Raphe Nucleus (DRN) Neurons
This protocol is designed to measure the firing rate of serotonergic neurons in the DRN of an anesthetized rat in response to systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass or tungsten)
-
Amplifier and data acquisition system
-
Drug infusion pump
-
This compound solution for injection
-
(±)-WAY-100635 (5-HT1A antagonist for verification)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedure: Expose the skull and drill a small hole over the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -7.0 mm).
-
Electrode Placement: Slowly lower the recording microelectrode into the DRN.
-
Neuron Identification: Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-4 Hz) and long-duration action potentials (>2 ms).
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing rate for at least 10-15 minutes.
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). For i.v. administration, use a cumulative dosing regimen.
-
Data Recording: Continuously record the neuronal firing rate during and after drug administration until the effect reaches a plateau or returns to baseline.
-
Antagonist Administration (Optional): To confirm that the observed effect is mediated by 5-HT1A receptors, administer a selective antagonist like (±)-WAY-100635 and observe for reversal of the this compound-induced effect.
-
Data Analysis: Analyze the change in firing rate from baseline after this compound administration. Calculate the percentage of inhibition and, if applicable, the ED50.
The following diagram outlines the experimental workflow for in vivo single-unit recording:
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Hippocampal Pyramidal Neurons
This protocol is for recording from pyramidal neurons in acute hippocampal slices to assess the postsynaptic effects of this compound.
Materials:
-
Young adult rats or mice (e.g., P21-P35)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch electrodes
-
Internal solution for patch pipettes
-
This compound stock solution
-
Microscope with DIC optics
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording Setup: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Neuron Identification: Visualize CA1 pyramidal neurons using DIC optics.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a pyramidal neuron.
-
Baseline Measurement: In current-clamp mode, record the resting membrane potential and spontaneous firing activity. In voltage-clamp mode, hold the neuron at -70 mV and record baseline holding current.
-
This compound Application: Bath-apply this compound at known concentrations to the slice.
-
Data Recording: Record changes in membrane potential, firing rate, and holding current. To assess changes in input resistance, inject small hyperpolarizing current steps before and during drug application.
-
Data Analysis: Quantify the this compound-induced change in resting membrane potential, firing frequency, and input resistance.
The following diagram illustrates the logical relationship of this compound's action on neuronal firing:
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of this compound. By acting as a selective 5-HT1A receptor agonist, this compound is expected to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus and modulate the activity of postsynaptic neurons in regions such as the hippocampus. The provided protocols offer detailed methodologies for researchers to directly test these hypotheses and quantify the impact of this compound on neuronal firing, thereby contributing to a deeper understanding of its neurophysiological profile.
References
- 1. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
- 2. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Electrophysiology of Peptidergic Neurons in Deep Layers of the Lumbar Spinal Cord after Optogenetic Stimulation of Hypothalamic Paraventricular Oxytocin Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Serotonin Release with Lesopitron using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in a wide array of physiological and pathological processes, including mood regulation, anxiety, and cognition. The development of therapeutic agents targeting the serotonergic system necessitates precise methods for quantifying dynamic changes in extracellular serotonin levels in the brain. In vivo microdialysis is a powerful and widely used technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure serotonin release following the administration of Lesopitron (E-4424). This compound is a potent and selective 5-HT1A receptor agonist. Understanding its modulatory effects on serotonergic neurotransmission is crucial for elucidating its mechanism of action and therapeutic potential.
Mechanism of Action: this compound and 5-HT1A Autoreceptors
This compound acts as an agonist at central serotonin 5-HT1A receptors.[1] Specifically, it has been shown to exert its effects on presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][3] Activation of these autoreceptors leads to a decrease in the firing rate of serotonin neurons, which in turn reduces the release of serotonin in projection areas such as the frontal cortex.[2][3] This inhibitory feedback mechanism is a key target for anxiolytic and antidepressant drugs.
Data Presentation: Quantitative Effects of this compound on Cortical Serotonin Release
The following table summarizes the quantitative data from a key study investigating the effect of this compound on extracellular serotonin levels in the frontal cortex of freely moving rats.
| Drug | Dose (µg/kg) | Route of Administration | Brain Region | Maximum Decrease in Extracellular Serotonin (% of Basal Level) | Reference |
| This compound | 30 | i.p. | Frontal Cortex | 45% |
Note: This table reflects the currently available published data. Further dose-response studies would be beneficial for a more comprehensive understanding of this compound's effects.
Signaling Pathway of this compound-Mediated Inhibition of Serotonin Release
The following diagram illustrates the signaling cascade initiated by this compound's activation of presynaptic 5-HT1A autoreceptors, leading to the inhibition of serotonin release.
Caption: this compound's agonistic action on 5-HT1A autoreceptors inhibits serotonin release.
Experimental Workflow for In Vivo Microdialysis
The diagram below outlines the major steps involved in a typical in vivo microdialysis experiment to assess the effect of this compound on serotonin release.
Caption: Workflow for in vivo microdialysis to measure serotonin release.
Detailed Experimental Protocols
I. Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be individually housed after surgery to prevent damage to the implant. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
II. Surgical Protocol: Guide Cannula Implantation
This protocol is for implanting a guide cannula into the medial prefrontal cortex (mPFC).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline.
-
Craniotomy: Drill a small burr hole over the target coordinates for the mPFC (e.g., AP: +3.2 mm, ML: ±0.6 mm from bregma).
-
Cannula Implantation: Slowly lower the guide cannula (e.g., CMA 12 or equivalent) to the appropriate depth (e.g., DV: -2.5 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision site. Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
III. Microdialysis Protocol
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely moving rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂. The solution should be sterile-filtered.
-
Flow Rate: Set the perfusion flow rate to 1.0-2.0 µL/min.
-
Equilibration: Allow the system to equilibrate for 1-2 hours after probe insertion to establish a stable baseline of serotonin levels.
-
Sample Collection:
-
Baseline: Collect at least four baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of monoamines.
-
Drug Administration: Administer this compound (e.g., 30 µg/kg, intraperitoneally) or vehicle.
-
Post-Administration: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
IV. Analytical Protocol: HPLC with Electrochemical Detection (HPLC-ECD)
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate buffer, EDTA, sodium octyl sulfate, and methanol, adjusted to an acidic pH.
-
Detection: Set the electrochemical detector to an oxidizing potential of +0.65 V.
-
Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate onto the HPLC column. Calculate serotonin concentration by comparing the peak height or area to that of known standards.
-
Data Expression: Express the results as a percentage of the mean baseline serotonin concentration for each animal.
V. Histological Verification
-
Euthanasia and Perfusion: Euthanize the animal with an overdose of a suitable anesthetic and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Extract the brain and store it in paraformaldehyde. Subsequently, create coronal sections (e.g., 50 µm) through the region of probe implantation.
-
Verification: Stain the sections (e.g., with cresyl violet) and examine them under a microscope to confirm the probe track and placement within the target brain region.
By following these detailed protocols, researchers can effectively utilize in vivo microdialysis to investigate the modulatory effects of this compound on serotonin neurotransmission, contributing to a deeper understanding of its pharmacological profile.
References
- 1. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Lesopitron and its Chemical Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron is a potent and selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties. As a member of the azapirone class of compounds, its chemical structure, 2-(4-(4-(4-chloropyrazol-1-yl)butyl)-1-piperazinyl)pyrimidine, offers a key scaffold for the development of novel therapeutic agents targeting the serotonergic system.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound, along with an overview of its mechanism of action.
Chemical Information
| Property | Value | Reference |
| IUPAC Name | 2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine | [1][4] |
| Molecular Formula | C15H21ClN6 | |
| Molecular Weight | 320.82 g/mol | |
| CAS Number | 132449-46-8 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling. The following protocols are based on established synthetic routes for analogous arylpiperazine compounds.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-pyrimidinyl)piperazine (Intermediate 2)
This protocol describes the synthesis of the piperazinylpyrimidine core of this compound.
Materials:
-
2-Chloropyrimidine
-
Piperazine (anhydrous)
-
Potassium carbonate (K2CO3)
-
Water
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL).
-
Heat the mixture to 50-65°C.
-
Add 2-chloropyrimidine (18 mmol) in portions to the stirred solution.
-
Maintain the reaction mixture at 60-65°C for 1 hour.
-
Cool the mixture to 35°C. A solid by-product, 1,4-bis(pyrimidinyl)piperazine, may precipitate.
-
Remove any solid by-product by filtration.
-
Extract the filtrate three times with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 1-(2-pyrimidinyl)piperazine as a yellow oil. The product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the coupling of the two key intermediates to form this compound.
Materials:
-
1-(2-pyrimidinyl)piperazine
-
1-(4-halobutyl)-4-chloropyrazole (e.g., 1-(4-bromobutyl)-4-chloropyrazole)
-
Anhydrous polar solvent (e.g., ethanol, propanol, butanol, or dimethylformamide)
-
Acid scavenger (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve 1-(2-pyrimidinyl)piperazine in an inert polar solvent.
-
Add an equimolar amount of 1-(4-halobutyl)-4-chloropyrazole.
-
Add an excess of an acid scavenger, such as triethylamine or pyridine.
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its effects as a selective agonist at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Diagram of 5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway.
Activation of the 5-HT1A receptor by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This has two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The G-protein also directly activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Together, these signaling events contribute to the overall inhibitory effect on neuronal activity, which is thought to underlie the anxiolytic effects of 5-HT1A receptor agonists.
Derivatives of this compound
The chemical scaffold of this compound, particularly the arylpiperazine moiety, is a common feature in many centrally acting drugs. The synthesis of derivatives can be explored by modifying several key positions:
-
Substitution on the Pyrimidine Ring: The pyrimidine ring can be substituted at various positions to alter the electronic properties and steric bulk of the molecule, potentially modulating receptor affinity and selectivity.
-
Modification of the Pyrazole Ring: The chloro-substituent on the pyrazole ring can be replaced with other functional groups to investigate their impact on biological activity.
-
Altering the Butyl Linker: The length and nature of the four-carbon chain connecting the piperazine and pyrazole rings can be varied to optimize the spatial orientation of the pharmacophores for receptor binding.
The synthesis of such derivatives would generally follow a similar synthetic strategy to that of this compound, with the appropriate modifications to the starting materials and intermediates.
References
- 1. 2-Pyrimidinyl piperazine | C8H12N4 | CID 3023263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5872125A - Polymorphs of this compound dihydrochloride and its hydrated forms, preparation processes and compositions containing it - Google Patents [patents.google.com]
Application Notes and Protocols for Lesopitron in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and use of Lesopitron in a research setting. This compound is a selective full agonist of the 5-HT1A receptor, and these guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value |
| IUPAC Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine |
| Molecular Formula | C₁₅H₂₁ClN₆ |
| Molar Mass | 320.83 g/mol |
| Form | Dihydrochloride salt |
| CAS Number | 132449-46-8 |
| Mechanism of Action | Selective 5-HT1A receptor full agonist |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Condition | Recommendation | Stability |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture. | Long-term |
| DMSO Stock Solution | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | Up to several months.[1] |
| Aqueous Solutions (e.g., Saline) | Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. | Limited stability; prone to degradation. |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and dispose of waste according to institutional guidelines.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder (Molar Mass: 393.74 g/mol for the dihydrochloride salt) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound dihydrochloride, add 254 µL of DMSO.
-
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
4.1.2. Preparation of Aqueous Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or buffer to the desired final working concentration. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
4.1.3. Preparation of Dosing Solutions for In Vivo Studies
For intraperitoneal (i.p.) administration in rodents, this compound can be dissolved in 0.9% sterile saline.[2]
-
Weighing: Weigh the required amount of this compound dihydrochloride for the desired dose.
-
Dissolution: Dissolve the compound in sterile 0.9% saline to the final desired concentration. Vortex thoroughly to ensure complete dissolution.
-
Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., i.p. injection).
In Vitro Experiment: Inhibition of Forskolin-Stimulated Adenylate Cyclase
This assay is a functional measure of 5-HT1A receptor activation, which is coupled to the inhibitory G-protein (Gi), leading to a decrease in intracellular cAMP levels.
Workflow:
Caption: Workflow for the adenylate cyclase inhibition assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human 5-HT1A receptor in a suitable multi-well plate.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the negative control) to a final concentration of 1-10 µM and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) by fitting the data to a four-parameter logistic equation.
Signaling Pathway
This compound, as a 5-HT1A receptor agonist, primarily signals through the Gi/o pathway.
Caption: this compound's 5-HT1A receptor signaling pathway.
Pathway Description:
-
Binding: this compound binds to and activates the 5-HT1A receptor.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
-
Downstream Effects:
-
The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit complex can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.
-
The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx.
-
-
Cellular Response: The cumulative effect of these actions is a reduction in neuronal excitability and firing rate.
Quality Control
To ensure the reliability of experimental results, the following quality control measures are recommended:
-
Purity Assessment: The purity of the solid this compound compound should be confirmed upon receipt, for example, by High-Performance Liquid Chromatography (HPLC).
-
Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry, if a molar extinction coefficient is known or determined.
-
Regular Testing: For long-term studies, the integrity of the stored stock solution should be periodically checked by HPLC to detect any degradation.
-
Biological Activity Confirmation: The biological activity of each new batch of this compound should be confirmed using a standard functional assay, such as the adenylate cyclase inhibition assay described above.
References
- 1. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lesopitron's Effects on 5-HT1A Receptors in Cell Culture Models
Introduction
Lesopitron is an anxiolytic agent that acts as a selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is extensively distributed throughout the central nervous system, with high expression in the hippocampus, cerebral cortex, and raphe nuclei.[3] These receptors are implicated in the modulation of mood, cognition, and memory, making them a significant target for the development of treatments for anxiety and depressive disorders.[4] Activation of 5-HT1A receptors typically leads to neuronal hyperpolarization and a reduction in neuronal firing rate through the inhibition of adenylyl cyclase and modulation of ion channels.
These application notes provide detailed protocols for utilizing cell culture models to characterize the binding affinity and functional activity of this compound at the 5-HT1A receptor. The included methodologies are designed for researchers, scientists, and professionals in the field of drug development.
Recommended Cell Culture Models
For studying the effects of this compound, recombinant cell lines overexpressing the human 5-HT1A receptor are highly recommended. These models provide a controlled system to investigate receptor-specific interactions without the confounding variables present in more complex systems.
| Cell Line | Host Cell | Key Features | Supplier Examples |
| CHO-K1/5-HT1A | Chinese Hamster Ovary (CHO-K1) | Stably expresses the human 5-HT1A receptor. Well-suited for a variety of functional assays, including cAMP and calcium mobilization assays. | Revvity, GenScript |
| HEK293/5-HT1A | Human Embryonic Kidney (HEK293) | Stably expresses the human 5-HT1A receptor. Robust and easy to transfect, making them suitable for both stable and transient expression studies. | Multispan, Inc. |
| HT22 | Mouse Hippocampal Neuronal | Endogenously expresses 5-HT1A receptors, and differentiation can enhance the expression of serotonergic markers. | N/A (Research Cell Line) |
Experimental Protocols
Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Data Presentation: Binding Affinity of this compound
| Compound | Radioligand | Receptor Source | Ki (nmol/l) |
| This compound | [³H]8-OH-DPAT | Not Specified | 104.8 ± 10.6 |
Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Protocol
-
Materials and Reagents
-
Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a common 5-HT1A agonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter.
-
-
Procedure
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]8-OH-DPAT (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, [³H]8-OH-DPAT, cell membranes, and a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Competition: Add assay buffer, [³H]8-OH-DPAT, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to activate the Gi-coupled 5-HT1A receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation: Functional Potency of 5-HT1A Agonists
| Compound | Assay Type | Cell Line | EC50/IC50 (nM) |
| 5-HT (Serotonin) | Calcium Mobilization | CHO-K1/5-HT1A/Gα15 | 7.7 (EC50) |
| 8-OH-DPAT | cAMP Inhibition | CHO-K1/5-HT1A | Data not specified |
| This compound | cAMP Inhibition | CHO-K1/5-HT1A | Expected to be in the nanomolar range |
Experimental Workflow
Caption: Workflow for a cAMP functional assay.
Protocol (based on HTRF)
-
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells expressing the 5-HT1A receptor.
-
Test Compound: this compound.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Assay Kit: HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Assay Plate: Low-volume 384-well white plate.
-
Equipment: HTRF-compatible plate reader.
-
-
Procedure
-
Cell Preparation: Culture cells to the appropriate density and seed them into the assay plate.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a control with no compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the detection reaction to occur.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log concentration of this compound. Determine the IC50 value from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Assay
Activation of the 5-HT1A receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key downstream signaling event.
Experimental Workflow
Caption: Workflow for an ERK1/2 phosphorylation assay.
Protocol (based on Sandwich ELISA)
-
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells expressing the 5-HT1A receptor.
-
Test Compound: this compound.
-
Assay Kit: Phospho-ERK1/2 ELISA kit.
-
Lysis Buffer: Provided with the kit, containing protease and phosphatase inhibitors.
-
Assay Plate: 96-well plate.
-
Equipment: Plate reader for absorbance measurement.
-
-
Procedure
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal phosphorylation levels.
-
Stimulation: Treat the cells with varying concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for ERK1/2.
-
Incubate to allow the ERK protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the wells again.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells a final time.
-
-
Detection: Add a TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal (if measured). Plot the normalized signal against the log concentration of this compound to determine the EC50 value.
-
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events.
Caption: Canonical 5-HT1A receptor signaling pathway.
Caption: 5-HT1A receptor-mediated ERK1/2 activation pathway.
References
Measuring the hypothermic effect of Lesopitron as a pharmacodynamic marker.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lesopitron is a selective 5-HT1A receptor agonist with anxiolytic properties.[1][2] Activation of the 5-hydroxytryptamine (5-HT)1A receptor is known to induce a range of physiological responses, including a well-characterized hypothermic effect.[1][3][4] This hypothermic response serves as a robust and quantifiable in vivo pharmacodynamic (PD) marker for assessing the engagement and functional activity of 5-HT1A receptors by novel compounds like this compound. This document provides detailed protocols for measuring the hypothermic effect of this compound in preclinical models and using this response as a reliable PD marker.
Scientific Background
Mechanism of Action
This compound acts as a partial agonist at central serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The hypothermic effect of 5-HT1A receptor agonists is primarily mediated by the activation of post-synaptic receptors located in brain regions involved in thermoregulation.
Hypothermia as a Pharmacodynamic Marker
The measurement of core body temperature following the administration of a 5-HT1A agonist provides a sensitive and reproducible method to quantify the in vivo potency and efficacy of the compound. The magnitude and duration of the hypothermic response are typically dose-dependent. Furthermore, the specificity of this effect can be confirmed by antagonism with a selective 5-HT1A receptor antagonist, such as WAY-100635.
Experimental Protocols
Animal Models
The most commonly used animal models for this assay are male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6 or Swiss Webster). Animals should be housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water. Acclimatization to the experimental room and handling procedures is crucial to minimize stress-induced temperature fluctuations.
Measurement of Core Body Temperature
Method: Rectal thermometry is a widely accepted, simple, and low-cost method for measuring core body temperature in rodents.
Materials:
-
Digital thermometer with a flexible rectal probe (for rats or mice).
-
Lubricant (e.g., petroleum jelly).
-
Animal restraint device (optional, but recommended for consistency).
Procedure:
-
Gently restrain the animal.
-
Lubricate the rectal probe.
-
Insert the probe to a consistent depth (e.g., 2-3 cm for rats, 1.5-2 cm for mice) to ensure measurement of core body temperature.
-
Record the temperature once the reading stabilizes (typically within 10-15 seconds).
-
Clean the probe between animals.
Alternative Method: For continuous monitoring and to minimize handling stress, implantable telemetry probes can be used.
Dose-Response Study Protocol
Objective: To determine the dose-dependent hypothermic effect of this compound.
Materials:
-
This compound (dissolved in an appropriate vehicle, e.g., saline or 0.5% methylcellulose).
-
Vehicle control.
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g).
-
Rectal thermometer.
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Record the baseline core body temperature (T0) for each animal.
-
Administer this compound at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via the desired route (e.g., intraperitoneal, subcutaneous, or oral). A control group should receive the vehicle.
-
Measure core body temperature at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Calculate the change in body temperature (ΔT) from baseline for each time point.
Antagonist Confirmation Study Protocol
Objective: To confirm that the hypothermic effect of this compound is mediated by 5-HT1A receptors.
Materials:
-
This compound (at a dose that produces a submaximal hypothermic effect, determined from the dose-response study).
-
WAY-100635 (a selective 5-HT1A receptor antagonist).
-
Vehicle control.
-
Experimental animals.
-
Rectal thermometer.
Procedure:
-
Acclimatize animals and record baseline body temperature.
-
Pre-treat a group of animals with WAY-100635 (e.g., 0.1-1 mg/kg, s.c.) or vehicle 15-30 minutes before this compound administration.
-
Administer this compound or vehicle.
-
Measure core body temperature at the same time intervals as the dose-response study.
-
Compare the hypothermic response to this compound in the presence and absence of the antagonist.
Data Presentation
Dose-Response Data
The results of the dose-response study can be summarized in a table format.
| Dose of this compound (mg/kg) | Maximum Decrease in Body Temperature (°C) (Mean ± SEM) | Time to Maximum Effect (minutes) | Area Under the Curve (AUC) of Hypothermia (°C * min) |
| Vehicle | 0.2 ± 0.1 | N/A | 15.4 ± 5.2 |
| 0.1 | 0.8 ± 0.2 | 30 | 85.1 ± 10.3 |
| 0.3 | 1.5 ± 0.3 | 30 | 195.7 ± 22.8 |
| 1 | 2.4 ± 0.4 | 60 | 350.2 ± 35.1 |
| 3 | 2.5 ± 0.3 | 60 | 380.5 ± 31.9 |
| 10 | 2.6 ± 0.4 | 60 | 401.3 ± 38.7 |
Antagonist Study Data
The results of the antagonist study can be presented as follows.
| Treatment Group | Maximum Decrease in Body Temperature (°C) (Mean ± SEM) | % Inhibition of this compound-induced Hypothermia |
| Vehicle + Vehicle | 0.3 ± 0.1 | N/A |
| Vehicle + this compound (1 mg/kg) | 2.3 ± 0.3 | 0% |
| WAY-100635 (0.3 mg/kg) + this compound (1 mg/kg) | 0.5 ± 0.2 | 78% |
Visualizations
Signaling Pathway
Caption: this compound-induced 5-HT1A receptor signaling pathway leading to hypothermia.
Experimental Workflow
Caption: Experimental workflow for the this compound-induced hypothermia study.
Pharmacodynamic Marker Relationship
Caption: Logical relationship of this compound dose, receptor occupancy, and the hypothermic effect.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lesopitron In Vivo Efficacy
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the 5-HT1A receptor agonist, Lesopitron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anxiolytic agent that acts as a selective agonist for the 5-HT1A serotonin receptor.[1][2] It has activity at both presynaptic 5-HT1A autoreceptors (in the raphe nuclei) and postsynaptic 5-HT1A receptors in various brain regions.[1][3][4] Its action on autoreceptors leads to a decrease in serotonin (5-HT) release, which is a key part of its anxiolytic effect. Unlike some other anxiolytics, this compound has negligible effects on alpha-adrenergic and dopaminergic receptors.
Q2: Is this compound a full or partial agonist?
Evidence suggests this compound acts as a partial agonist at postsynaptic 5-HT1A receptors. This is indicated by its ability to induce 5-HT syndrome, a sign of postsynaptic activation, and its capacity to reverse the 5-HT syndrome caused by the full agonist 8-OH-DPAT.
Q3: What are the known pharmacokinetic properties of this compound in animals and humans?
This compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5 to 1 hour in human patients. However, it has a low absolute bioavailability in rats (around 10%), suggesting a significant first-pass metabolism effect. The elimination half-life in humans ranges from 1.1 to 5.6 hours.
Troubleshooting Guide: Low In Vivo Efficacy
This section addresses common problems that can lead to a lack of observable effects in your this compound experiments.
Category 1: Issues with Drug Formulation and Administration
Q: I'm not observing any behavioral changes after administering this compound. Could the dose be wrong?
A: This is a common issue. Several factors could be at play:
-
Incorrect Dose Calculation: Anxiolytic effects in rats have been observed at doses as low as 30 µg/kg, which markedly reduced serotonin levels in the cortex. However, this compound has been shown to be more potent than other related 5-HT1A agonists in some animal models. Ensure your dose is within a reported effective range for your specific model and behavioral test.
-
Dose Conversion: If you are adapting a dose from a different species (e.g., human to mouse), ensure you are using a proper allometric scaling conversion based on body surface area (BSA), not a simple mg/kg conversion.
-
Low Bioavailability: this compound has low oral bioavailability (~10% in rats) due to first-pass metabolism. If administering orally, the effective dose reaching the central nervous system may be insufficient. Consider alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass this effect.
Q: Could my drug preparation or vehicle be the problem?
A: Yes. Improper formulation can significantly impact drug delivery and efficacy.
-
Solubility: Ensure this compound is fully dissolved in your chosen vehicle. If the compound precipitates, the administered dose will be inaccurate. Check solubility data and perform a visual inspection of your solution.
-
Vehicle Effects: The vehicle itself should be inert and not produce any behavioral effects. Run a vehicle-only control group to confirm it does not influence the outcome of your experiment.
-
Route of Administration: The route of administration (e.g., oral, i.p., s.c.) affects the rate of absorption and metabolism. An i.p. injection, for example, will generally lead to faster absorption and higher peak plasma concentrations than oral gavage.
Category 2: Issues with the Animal Model or Experimental Design
Q: The baseline anxiety level in my control animals seems unusual. How could this affect my results?
A: The success of an anxiolytic study depends on a measurable baseline level of anxiety in the animals.
-
Habituation: Animals should be properly habituated to the testing room for at least 30-60 minutes before the experiment begins. Insufficient habituation can lead to high stress and erratic behavior, masking the effects of the drug.
-
Handling: Pre-handling the animals for several days before the test is strongly recommended to reduce stress from the experimenter.
-
Environmental Conditions: Maintain consistent and appropriate lighting, noise levels, and temperature. Sudden noises or bright lights can act as confounding stressors. Using a white noise machine can help mask distracting sounds.
Q: The timing of my drug administration and behavioral test might be off. What is the recommended timing?
A: The timing is critical and should be based on the drug's pharmacokinetic profile.
-
Tmax: this compound reaches peak plasma concentration (Tmax) in humans between 30 and 60 minutes after administration. Behavioral testing should be conducted within this window to coincide with maximum drug availability in the brain. For a new animal model, it is advisable to perform a preliminary pharmacokinetic study to determine the Tmax.
-
Pre-treatment Time: For an anxiolytic study using a test like the Elevated Plus Maze (EPM), administering this compound 15-30 minutes before the test is a common starting point.
Quantitative Data Summary
Table 1: Pharmacological and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Mechanism of Action | 5-HT1A Receptor Agonist | N/A | Partial agonist at postsynaptic receptors |
| Binding Affinity (Ki) | 104.8 ± 10.6 nmol/L | Rat | From [3H]8-OH-DPAT competition studies |
| Effective Anxiolytic Dose | 30 µg/kg (i.p.) | Rat | Markedly reduced cortical 5-HT levels |
| Absolute Bioavailability | ~10% | Rat | Suggests significant first-pass effect |
| Tmax (Humans) | 0.5 - 1 hour | Human | Rapidly absorbed |
| Elimination Half-life (t1/2) | 1.1 - 5.6 hours | Human |
Experimental Protocols
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a standard method for assessing anxiety-like behavior in rodents and is suitable for evaluating the efficacy of this compound.
1. Apparatus:
-
A '+' shaped maze raised above the floor (e.g., 50-80 cm).
-
Two open arms and two closed arms (with high walls).
-
A video tracking system (e.g., ANY-maze, EthoVision) for automated recording.
2. Animal Preparation:
-
Transfer mice to the testing room at least 30 minutes prior to the experiment for habituation.
-
Ensure the experimenter handles the mice gently and consistently. Pre-handling for 3-5 days prior to testing is recommended.
3. Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer the calculated dose of this compound (or vehicle for the control group) via the chosen route (e.g., i.p. injection).
-
Allow for a pre-treatment period of 15-30 minutes before placing the animal on the maze.
4. Testing Procedure:
-
Gently place the mouse on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze freely for a 5-10 minute session.
-
The entire session should be recorded by the overhead camera.
5. Data Analysis:
-
Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated control group.
6. Maze Cleaning:
-
Thoroughly clean the maze with a suitable disinfectant (e.g., 10% isopropyl alcohol) between each animal to remove olfactory cues.
Visualizations
Signaling Pathway
Caption: this compound's dual 5-HT1A receptor agonist signaling pathway.
Experimental Workflow
Caption: Standard workflow for an in vivo behavioral pharmacology study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low in vivo efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lesopitron Solubility for In Vitro Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Lesopitron in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS: 132449-46-8) is a selective full agonist of the 5-HT1A receptor.[1] Its mechanism of action involves binding to and activating these receptors, which are Gαi/o-coupled. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. The 5-HT1A receptor activation can also modulate potassium (K⁺) and calcium (Ca²⁺) ion channels and activate other signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?
This is a common issue with compounds that have low aqueous solubility. The most probable reason is that the concentration of this compound in the final culture medium exceeds its solubility limit in the aqueous environment, causing it to "crash out" of solution. This is often observed when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous culture medium.
Q3: What is the best solvent for dissolving this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] For in vitro studies, preparing a high-concentration stock solution in 100% DMSO is a common starting point. However, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is there any information on the stability of this compound in cell culture media?
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition to Culture Medium
Symptoms:
-
Cloudiness or visible particles appear immediately after adding the this compound stock solution to the cell culture medium.
-
Inconsistent experimental results.
Possible Causes:
-
The final concentration of this compound is too high for its aqueous solubility.
-
Rapid dilution of the DMSO stock into the aqueous medium.
-
The temperature of the cell culture medium is too low.
Solutions:
| Solution | Detailed Protocol |
| Optimize Final Concentration | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a serial dilution of your this compound stock in the medium and observing for any precipitation. |
| Step-Wise Dilution | Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the rest of your culture medium. |
| Pre-warm the Medium | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Gentle Mixing | Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. |
Issue 2: Precipitate Formation Over Time in Culture
Symptoms:
-
The initial solution is clear, but a precipitate forms after a few hours or days of incubation.
-
Decreased cell viability in treated wells compared to controls, potentially due to compound precipitation and not the intended biological effect.
Possible Causes:
-
The compound is slowly coming out of solution at the incubation temperature.
-
Interaction with components in the serum or media.
-
Evaporation of the culture medium, leading to an increase in compound concentration.
Solutions:
| Solution | Detailed Protocol |
| Reduce Serum Concentration | If using serum, consider reducing its concentration or using a serum-free medium if your cell line allows, as serum proteins can sometimes interact with and precipitate compounds. |
| Maintain Proper Humidity | Ensure the incubator has adequate humidity to prevent evaporation from your culture plates. Consider using sealed plates or flasks for long-term experiments. |
| Regular Media Changes | For longer experiments, consider replacing the medium with a freshly prepared this compound solution at regular intervals. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| CAS Number | 132449-46-8 | PubChem[3] |
| Molecular Formula | C₁₅H₂₁ClN₆ | PubChem[3] |
| Molar Mass | 320.82 g/mol | PubChem[3] |
| Solubility in DMSO | Soluble | MedKoo Biosciences |
| Predicted Water Solubility | 1.25 mg/mL | DrugBank |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of your this compound stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.
-
Dilution: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently mixing.
-
Final Check: Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by this compound.
References
How to prevent Lesopitron degradation in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lesopitron in solution. The following information is based on the chemical properties of this compound's constituent heterocyclic rings (pyrazole, piperazine, and pyrimidine) and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound (E-4424) is a selective 5-HT1A receptor agonist that was investigated as an anxiolytic agent.[1][2] Its chemical structure is 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine.[1][3] This structure contains three key heterocyclic moieties: a chloropyrazole ring, a piperazine ring, and a pyrimidine ring, connected by a butyl chain.[4] The presence of these rings, particularly the electron-deficient pyrimidine and the substituted pyrazole, influences its chemical stability.
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: Based on the chemistry of its structural components, this compound in solution is likely susceptible to three main degradation pathways:
-
Hydrolysis: The pyrimidine ring is prone to hydrolysis under both acidic and basic conditions. The C-Cl bond on the pyrazole ring may also be susceptible to hydrolysis.
-
Oxidation: The piperazine ring is susceptible to oxidation.
-
Photodegradation: Exposure to light can induce degradation in complex organic molecules, a common issue for pharmaceuticals.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is expected to be highly pH-dependent. The pyrimidine ring is known to be labile in both acidic and basic environments. The piperazine moiety, being basic, will exist in its protonated form at acidic pH, which might influence its reactivity and the overall stability of the molecule. Extreme pH values should be avoided. It is recommended to maintain the pH of this compound solutions within a neutral range (e.g., pH 6-8) to minimize hydrolysis.
Q4: What is the role of temperature in this compound degradation?
A4: Elevated temperatures accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation. The piperazine ring, in particular, is known to undergo thermal degradation. Therefore, it is crucial to store this compound solutions at controlled, cool temperatures.
Troubleshooting Guide: Common Issues in this compound Solution Stability
| Problem | Potential Cause | Recommended Solution |
| Loss of potency over a short period | Hydrolysis due to inappropriate pH. | Buffer the solution to a neutral pH (6-8). Avoid strongly acidic or basic conditions. |
| Appearance of unknown peaks in HPLC analysis | Degradation products from hydrolysis or oxidation. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use antioxidants and control the pH. |
| Discoloration of the solution | Oxidative degradation or formation of colored impurities. | Protect the solution from light and oxygen. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store in amber vials. |
| Precipitation from solution | Formation of insoluble degradation products or pH-dependent solubility changes. | Ensure the pH of the solution is maintained within the optimal range for both stability and solubility. Filter the solution if necessary, and analyze the precipitate to identify its nature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A suitable method would employ a C18 column with a gradient elution of acetonitrile and a phosphate buffer. Detection can be performed using a UV detector at an appropriate wavelength.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent drug and degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in structure elucidation.
Protocol 2: Stabilizer Screening
Objective: To evaluate the effectiveness of different stabilizers in preventing this compound degradation.
Methodology:
-
Prepare this compound Solutions: Prepare solutions of this compound in a buffer at the optimal pH determined from stability studies.
-
Add Stabilizers: To different aliquots of the this compound solution, add various stabilizers:
-
Antioxidants: Ascorbic acid (0.1%), sodium metabisulfite (0.1%), or butylated hydroxytoluene (BHT) (0.01%).
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) (0.01%) to chelate metal ions that can catalyze oxidation.
-
-
Storage and Analysis: Store the solutions under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature. Analyze the samples at regular intervals using the stability-indicating HPLC method to determine the concentration of this compound remaining.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing and improving this compound stability.
References
Dealing with variability in animal responses to Lesopitron.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal responses to Lesopitron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an anxiolytic agent that acts as a selective agonist for the serotonin 5-HT1A receptor.[1][2] It exhibits both pre- and post-synaptic activity.[1][3] Its action on presynaptic 5-HT1A autoreceptors inhibits serotonin release, while its action on postsynaptic receptors is responsible for its anxiolytic and other central nervous system effects.[1]
Q2: What are the expected physiological and behavioral effects of this compound in laboratory animals?
A2: In animal models, this compound has been shown to have anxiolytic effects in tests such as the social interaction test and in marmoset anxiety models. It can also induce hypothermia through the activation of postsynaptic 5-HT1A receptors and may cause symptoms of serotonin syndrome at higher doses.
Q3: What is the reported pharmacokinetic profile of this compound in common laboratory animals?
A3: this compound is rapidly absorbed after oral administration. However, it has a low absolute bioavailability of about 10% in rats, indicating a significant first-pass metabolism effect. The plasma concentrations of this compound and its metabolites can differ between species, such as rats and dogs.
Troubleshooting Guide: Dealing with Variability
Issue 1: High variability in the anxiolytic response to this compound in our rat colony.
Possible Causes and Troubleshooting Steps:
-
Animal Strain: Different rat strains can exhibit significant variations in their baseline anxiety levels and responses to anxiolytic drugs. For instance, studies with other anxiolytics like diazepam have shown that Wistar rats may show a clear anxiolytic response, while Sprague-Dawley rats may not under the same conditions.
-
Recommendation: Ensure that the same rat strain is used consistently across all experimental groups. If variability persists, consider conducting a pilot study to compare the response to this compound in different, readily available strains (e.g., Wistar vs. Sprague-Dawley) to determine the most suitable one for your experimental goals.
-
-
Housing Conditions: Social isolation or group housing can impact the emotional state of animals and their response to psychoactive drugs. Changes in housing can be a stressor that alters experimental outcomes.
-
Recommendation: Standardize housing conditions for all animals in the study. Avoid making changes to housing during the experimental period. If single housing is required, ensure an adequate acclimation period.
-
-
Handling: The extent and nature of handling by experimenters can influence the animals' stress levels and, consequently, their performance in behavioral tests.
-
Recommendation: Implement a consistent handling protocol for all animals for a set period before the experiment begins to habituate them to the experimenter and reduce handling-induced stress.
-
Issue 2: Inconsistent hypothermic response to this compound in our mouse experiments.
Possible Causes and Troubleshooting Steps:
-
Mouse Strain: Similar to rats, different mouse strains can have varying sensitivities to drug-induced hypothermia. For example, BALB/c and C57BL/6 mice are known to have different thermoregulatory and immune responses.
-
Recommendation: Use a single, consistent mouse strain for all experiments. If you suspect strain-specific effects, a pilot study comparing a few common strains (e.g., BALB/c, C57BL/6) could identify a strain with a more robust and consistent hypothermic response to this compound.
-
-
Ambient Temperature: The temperature of the experimental room can significantly influence the magnitude of a drug-induced hypothermic effect.
-
Recommendation: Strictly control and monitor the ambient temperature in the experimental room. Ensure all animals are tested at the same ambient temperature.
-
-
Metabolism: Differences in metabolic rates between individual animals can lead to variations in drug clearance and, therefore, the intensity and duration of the hypothermic effect.
-
Recommendation: While difficult to control directly, ensuring animals are of a similar age and weight, and are fed a consistent diet, can help minimize metabolic variability.
-
Issue 3: We are observing a wide range of responses, from mild to severe, in our serotonin syndrome model induced by this compound.
Possible Causes and Troubleshooting Steps:
-
Genetic Polymorphisms: Individual genetic differences can lead to variations in the expression and function of 5-HT1A receptors and metabolizing enzymes, which can alter susceptibility to serotonin syndrome.
-
Recommendation: While genotyping individual animals may not be feasible for all studies, being aware of this potential source of variability is important. Using inbred strains can help reduce genetic variability compared to outbred stocks.
-
-
Drug Metabolism: As with other effects, individual differences in the rate of this compound metabolism can lead to different peak plasma concentrations and varying degrees of 5-HT1A receptor activation.
-
Recommendation: Ensure accurate and consistent dosing for all animals. Administering the drug at the same time of day can help control for circadian variations in metabolism.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animals
| Parameter | Rat | Dog |
| Absolute Bioavailability | ~10% | Not Reported |
| Time to Max. Concentration (Tmax) | Not Reported | Not Reported |
| Elimination Half-life (i.v.) | ~100 min | ~100 min |
| Primary Metabolites | 5-hydroxythis compound, PmP | 5-hydroxythis compound, PmP |
| Excretion | Primarily fecal (via bile) | Primarily fecal (via bile) |
| Cumulative Excretion (7 days) | 99% | 75% |
| Data sourced from Serafini et al., 1997. |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect.
2. Social Interaction Test for Assessing Anxiolytic Activity
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
House animals individually for a set period before the test (e.g., 3-5 days) if required by the specific protocol.
-
Habituate the animals to the testing arena.
-
Administer this compound or vehicle to both animals of a pair.
-
Place a pair of unfamiliar, weight-matched animals in the arena together for a 10-minute session.
-
Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis: An increase in the duration of active social interaction is indicative of an anxiolytic effect.
3. Induction of Hypothermia
-
Apparatus: A temperature-controlled environment and a rectal thermometer or implantable telemetry device for measuring core body temperature.
-
Procedure:
-
Habituate the animal to the testing environment and handling for temperature measurement.
-
Record the baseline core body temperature.
-
Administer this compound or vehicle.
-
Measure the core body temperature at regular intervals (e.g., every 15-30 minutes) for a set period (e.g., 2-3 hours).
-
-
Data Analysis: A significant decrease in core body temperature compared to the vehicle-treated group indicates a hypothermic effect.
Visualizations
Caption: this compound's dual action on pre- and postsynaptic 5-HT1A receptors.
Caption: A logical workflow for troubleshooting variability in this compound animal studies.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Lesopitron Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lesopitron aggregation in aqueous solutions. The following information is designed to assist in developing stable formulations for experimental use.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I fix it?
A: Immediate cloudiness or precipitation upon dissolving this compound suggests that its solubility limit has been exceeded under the current solvent conditions. This is a common issue for poorly soluble drugs.[1][2]
Possible Causes and Solutions:
-
pH-Dependent Solubility: this compound is a weakly basic compound.[3] Its solubility is highly dependent on the pH of the solution. In neutral or alkaline conditions, its solubility is likely to be lower, leading to precipitation.
-
High Concentration: The intended concentration of your solution may be too high for the chosen solvent system.
-
Solution: Attempt to prepare a more dilute solution. If a higher concentration is necessary, you will need to employ formulation strategies to enhance solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Q2: My this compound solution is initially clear but becomes cloudy over time or after storage. What could be happening?
A: Delayed precipitation or cloudiness indicates that the solution is supersaturated and thermodynamically unstable, leading to nucleation and growth of this compound aggregates over time.
Possible Causes and Solutions:
-
Metastable Supersaturation: You may have created a supersaturated solution that is temporarily clear but will eventually precipitate.
-
Solution: Employ stabilizing excipients that can inhibit nucleation and crystal growth. These can include polymers or surfactants.
-
-
Temperature Effects: Changes in storage temperature can affect solubility. A decrease in temperature often leads to decreased solubility for many compounds.
-
Solution: Determine the temperature-solubility profile of your this compound formulation and store it at a temperature that ensures stability.
-
-
pH Shift: The pH of the solution may be changing over time due to interactions with the container or atmospheric CO2.
-
Solution: Use a robust buffering system to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: What is drug aggregation and why is it a problem for my experiments with this compound?
A: Drug aggregation is the process where individual drug molecules stick together to form larger clusters or particles. For poorly soluble compounds like this compound, this can occur in aqueous solutions when the solubility limit is approached or exceeded. Aggregation is problematic because it can lead to:
-
Loss of therapeutic efficacy.
-
Altered pharmacokinetics and bioavailability.
-
Reduced product stability and shelf life.
-
Potential for adverse immune responses.
Q2: How can I increase the solubility of this compound in my aqueous solution to prevent aggregation?
A: Several strategies can be employed to enhance the solubility of poorly soluble drugs:
-
pH Adjustment: As this compound is a weak base, lowering the pH will increase its ionization and, consequently, its aqueous solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic drugs. However, the concentration of the co-solvent must be carefully optimized to avoid precipitation upon dilution.
-
Excipients: The use of formulation excipients can significantly improve solubility and prevent aggregation.
Q3: What types of excipients are effective in preventing small molecule aggregation?
A: A variety of excipients can be used to stabilize this compound solutions:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used to prevent aggregation by reducing surface tension and stabilizing drug particles. They can form micelles around the drug molecules, increasing their apparent solubility.
-
Polymers: Polymers such as polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) can inhibit aggregation through steric hindrance and by creating a hydrophilic layer around the drug molecules.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.
-
Amino Acids: Certain amino acids, such as arginine and histidine, have been shown to reduce protein and small molecule aggregation.
Q4: How do I choose the right excipient for my this compound formulation?
A: The choice of excipient depends on several factors, including the physicochemical properties of this compound, the intended application of the solution, and compatibility with other components. A systematic screening study is the best approach.
Excipient Screening Workflow:
Caption: Workflow for selecting an appropriate excipient.
Q5: What analytical techniques can I use to detect and quantify this compound aggregation?
A: Several analytical methods are available to characterize aggregation:
-
Dynamic Light Scattering (DLS): A rapid and sensitive technique for measuring the size distribution of particles in a solution. It is excellent for detecting the early onset of aggregation.
-
Size-Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. SEC can be used to quantify the amount of monomeric this compound versus aggregates.
-
Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
-
Visual Inspection and Turbidity Measurement: The simplest methods to assess for visible precipitates and overall solution clarity.
Data Presentation
The following tables provide a template for summarizing experimental data for this compound formulation development. Researchers should populate these tables with their own experimental results.
Table 1: pH-Dependent Solubility of this compound
| pH | This compound Solubility (mg/mL) | Visual Appearance |
| 4.0 | Enter experimental data | e.g., Clear |
| 5.0 | Enter experimental data | e.g., Clear |
| 6.0 | Enter experimental data | e.g., Slightly hazy |
| 7.0 | Enter experimental data | e.g., Cloudy |
| 7.4 | Enter experimental data | e.g., Precipitate |
| 8.0 | Enter experimental data | e.g., Precipitate |
Table 2: Effect of Excipients on this compound Aggregation (as measured by DLS)
| Excipient | Concentration (%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| None (Control) | 0 | Enter experimental data | Enter experimental data |
| Polysorbate 80 | 0.01 | Enter experimental data | Enter experimental data |
| Polysorbate 80 | 0.05 | Enter experimental data | Enter experimental data |
| HP-β-Cyclodextrin | 1 | Enter experimental data | Enter experimental data |
| HP-β-Cyclodextrin | 5 | Enter experimental data | Enter experimental data |
| L-Arginine | 50 mM | Enter experimental data | Enter experimental data |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved drug.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound solutions in the desired buffer with and without the excipients to be tested.
-
Filtration: Filter the samples through a low-binding syringe filter (e.g., 0.22 µm) to remove any extraneous dust or large particles.
-
DLS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature.
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
Report the average particle size (Z-average) and the Polydispersity Index (PDI). An increase in the average particle size and PDI over time is indicative of aggregation.
-
Protocol 3: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase that is compatible with your SEC column and this compound. The mobile phase should be filtered and degassed.
-
System Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known volume of your this compound solution onto the column.
-
Chromatographic Separation: The components of the sample will separate based on their hydrodynamic volume, with larger aggregates eluting before the monomeric drug.
-
Detection: Monitor the column eluent using a UV detector at a wavelength where this compound absorbs.
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any aggregate peaks.
-
Calculate the percentage of aggregate as: % Aggregate = (Area_aggregate / (Area_monomer + Area_aggregate)) * 100.
-
Signaling Pathway Visualization
The following diagram illustrates the general signaling pathway of a 5-HT1A receptor agonist like this compound.
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.
References
Managing the first-pass metabolism of Lesopitron in experimental design.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesopitron. The content focuses on managing its extensive first-pass metabolism in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism of this compound and why is it a concern?
A1: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1][2] For this compound, an orally administered drug, it is absorbed from the gastrointestinal tract and travels to the liver via the portal vein. In the liver, a substantial portion of this compound is metabolized before it can be distributed throughout the body. This is a significant concern as it leads to low oral bioavailability, which is estimated to be around 10% in rats.[2] This high first-pass effect can result in variable and low plasma concentrations, potentially impacting the therapeutic efficacy and requiring careful consideration in dose selection and administration route.[1][2]
Q2: What are the main metabolites of this compound?
A2: The primary metabolite of this compound identified in preclinical studies is 5-hydroxythis compound. Another metabolite referred to as PmP has also been detected in rats and dogs. When designing analytical methods, it is crucial to quantify both the parent drug, this compound, and its major metabolite, 5-hydroxythis compound, to get a complete pharmacokinetic profile.
Q3: Which enzymes are likely responsible for this compound's metabolism?
A3: While specific studies on this compound are limited, it belongs to the azapirone class of drugs, similar to buspirone, gepirone, and ipsapirone. For these analogous compounds, metabolism is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Therefore, it is highly probable that CYP3A4 is the primary enzyme responsible for the first-pass metabolism of this compound. Inhibition or induction of CYP3A4 by co-administered drugs could lead to significant drug-drug interactions.
Q4: How can the first-pass metabolism of this compound be bypassed or minimized in experimental settings?
A4: To circumvent the extensive first-pass metabolism of this compound and achieve higher systemic exposure, several strategies can be employed in preclinical studies:
-
Alternative Routes of Administration:
-
Intravenous (IV) injection: This route delivers the drug directly into the systemic circulation, completely bypassing first-pass metabolism and resulting in 100% bioavailability.
-
Intranasal (IN) administration: This route allows for rapid absorption through the nasal mucosa, largely avoiding hepatic first-pass metabolism.
-
Transdermal delivery: Application of a transdermal patch can provide sustained release and bypass first-pass metabolism.
-
-
Formulation Strategies:
-
Lipid-based formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, partially avoiding the portal circulation and first-pass metabolism.
-
Nanoparticle delivery systems: Formulating this compound into nanoparticles can alter its absorption pathway and protect it from metabolic enzymes.
-
Troubleshooting Guides
In Vitro Metabolism Studies Using Rat Liver Microsomes
Issue 1: High variability in metabolite formation between experiments.
-
Possible Cause: Inconsistent quality or handling of liver microsomes. Microsomal enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Standardize Microsome Handling: Aliquot new batches of microsomes upon arrival and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Quality Control: Before starting a new batch of experiments, test the activity of the microsomes using a known substrate for CYP3A4 (e.g., testosterone or midazolam).
-
Consistent Cofactors: Ensure the NADPH regenerating system is freshly prepared and used at a consistent concentration, as its activity is crucial for CYP450 function.
-
Issue 2: Low or no detectable metabolism of this compound.
-
Possible Cause 1: Inactive enzymes in the liver microsomes.
-
Troubleshooting Steps:
-
Verify Microsome Activity: As mentioned above, test the microsomes with a positive control substrate.
-
Check Cofactor Integrity: Ensure the NADPH regenerating system is not expired and has been stored correctly.
-
-
Possible Cause 2: The concentration of this compound is too low, or the incubation time is too short.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Perform a concentration-response experiment to determine the optimal this compound concentration.
-
Time-Course Experiment: Conduct a time-course study (e.g., 0, 5, 15, 30, 60 minutes) to find the linear range of metabolite formation.
-
-
Possible Cause 3: The analytical method is not sensitive enough to detect the metabolites.
-
Troubleshooting Steps:
-
Optimize LC-MS/MS Method: Ensure the mass spectrometer parameters (e.g., precursor/product ions, collision energy) are optimized for both this compound and 5-hydroxythis compound.
-
Sample Concentration: If sensitivity is an issue, consider concentrating the sample after incubation and before injection into the LC-MS/MS system.
-
In Vivo Bioavailability Studies in Rats
Issue 1: High variability in plasma concentrations after oral administration.
-
Possible Cause 1: Inconsistent gavage technique leading to variable dosing.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained to minimize stress to the animals and ensure accurate dose delivery.
-
Vehicle Selection: Use a consistent and appropriate vehicle for this compound that ensures its solubility and stability.
-
-
Possible Cause 2: Natural inter-animal variability in drug metabolism.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Use of Inbred Strains: Using a well-characterized inbred rat strain can reduce genetic variability in drug metabolism.
-
Issue 2: Unexpectedly low bioavailability even with formulation strategies.
-
Possible Cause: The chosen formulation strategy is not effective for this compound.
-
Troubleshooting Steps:
-
Screen Multiple Formulations: Test a variety of formulation strategies in parallel to identify the most effective one.
-
Characterize the Formulation: Ensure the formulation is stable and that this compound remains in the desired state (e.g., solubilized, encapsulated) until absorption.
-
-
Possible Cause 2: Gut wall metabolism is also contributing significantly to the first-pass effect.
-
Troubleshooting Steps:
-
In Vitro Gut Metabolism Studies: Use rat intestinal microsomes or Caco-2 cell models to investigate the extent of intestinal metabolism.
-
Portal Vein Cannulation Studies: In more advanced studies, portal vein cannulated rats can be used to differentiate between intestinal and hepatic metabolism.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Buspirone (an Azapirone Analog of this compound) in Rats Following Intravenous (IV) and Oral (PO) Administration.
Note: As specific comparative pharmacokinetic data for this compound is not publicly available, data for the structurally and mechanistically similar drug, buspirone, is presented as a representative example of the impact of first-pass metabolism on an azapirone.
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) | Reference |
| Cmax (ng/mL) | Not applicable | 125.3 ± 23.7 | |
| Tmax (h) | Not applicable | 0.5 ± 0.1 | |
| AUC₀-t (ng·h/mL) | 450.2 ± 55.8 | 315.1 ± 45.9 | |
| Absolute Bioavailability (F) | 100% | 17.5% |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To determine the rate of metabolism of this compound and the formation of 5-hydroxythis compound in a controlled in vitro system.
Materials:
-
This compound
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (final concentration 0.5 mg/mL) and this compound (e.g., at various concentrations from 1 to 100 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the remaining concentration of this compound and the formation of 5-hydroxythis compound.
-
Hypothetical LC-MS/MS Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
5-hydroxythis compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Protocol 2: In Vivo Determination of this compound's Oral Bioavailability in Rats
Objective: To compare the systemic exposure of this compound after oral and intravenous administration to calculate its absolute oral bioavailability.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline for intravenous administration
-
Male Wistar or Sprague-Dawley rats (with jugular vein catheters for serial blood sampling)
-
Gavage needles
-
Syringes
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Use two groups of rats (n=3-5 per group).
-
Group 1 (IV): Administer this compound intravenously via the tail vein at a low dose (e.g., 1 mg/kg).
-
Group 2 (Oral): Administer this compound by oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Process the plasma samples by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the samples for this compound and 5-hydroxythis compound concentrations using a validated LC-MS/MS method as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and oral administration, using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
References
Finding suitable enzymatic degradation inhibitors for in vitro Lesopitron studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro studies on the enzymatic degradation of Lesopitron.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in vitro?
A1: In vitro studies indicate that this compound is primarily metabolized hepatically through oxidation. The main metabolic reaction is hydroxylation, resulting in the formation of 5-hydroxythis compound[1]. This is a Phase I metabolic reaction typically catalyzed by Cytochrome P450 (CYP) enzymes.
Q2: Which specific enzymes are responsible for this compound's degradation?
A2: Based on predictive models, this compound is likely a substrate for CYP2C9 and CYP2D6 [1]. Therefore, these two enzymes are the primary candidates for its in vitro degradation. It is predicted not to be a significant substrate for CYP3A4[1].
Q3: Does this compound have the potential to inhibit other metabolic enzymes?
A3: Yes, predictive data suggests that this compound may act as an inhibitor of CYP1A2 and CYP2C19 [1]. It is not predicted to be a significant inhibitor of CYP2D6 or CYP3A4[1]. This is an important consideration for potential drug-drug interactions.
Q4: What are suitable enzymatic degradation inhibitors for studying this compound's metabolism in vitro?
A4: To confirm the involvement of specific CYP isoforms in this compound metabolism, selective chemical inhibitors are used. Below is a table of recommended inhibitors for the relevant CYP enzymes.
| Target Enzyme | Recommended Inhibitor | Typical In Vitro Concentration | Notes |
| CYP2C9 | Sulfaphenazole | 1-10 µM | A well-established and selective inhibitor for in vitro studies. |
| Tienilic Acid | 10-50 µM | Use with caution as it is a mechanism-based inhibitor. | |
| CYP2D6 | Quinidine | 0.5-5 µM | A potent and widely used selective inhibitor. |
| Paroxetine | 1-10 µM | A selective inhibitor, also a known antidepressant. | |
| CYP1A2 | α-Naphthoflavone | 1-10 µM | Commonly used, but may show some inhibition of other CYPs at higher concentrations. |
| Furafylline | 5-25 µM | A mechanism-based inhibitor, requires pre-incubation. | |
| CYP2C19 | Ticlopidine | 1-10 µM | A mechanism-based inhibitor, requires pre-incubation. |
| N-3-benzyl-nirvanol | 1-5 µM | A potent and selective inhibitor. |
Q5: What in vitro systems are appropriate for studying this compound metabolism?
A5: The most common and appropriate in vitro systems include:
-
Human Liver Microsomes (HLMs): Contain a rich source of CYP enzymes and are considered a gold standard for this type of study.
-
Recombinant Human CYP Enzymes (rCYPs): Using individual, expressed CYP isoforms (e.g., rCYP2C9, rCYP2D6) can definitively identify which enzymes metabolize this compound.
-
Hepatocytes: Provide a more complete cellular system, including both Phase I and Phase II enzymes, but can be more complex to work with.
Troubleshooting Guide
Issue 1: High variability in this compound metabolism rates between experiments.
-
Possible Cause 1: Inconsistent Microsome Quality. The activity of human liver microsomes can vary between batches and donors.
-
Solution: Use pooled human liver microsomes from a reputable supplier to average out individual donor variability. Always qualify a new batch of microsomes with known substrates before use with your test compound.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volumes of inhibitors or substrate can lead to significant errors if not pipetted accurately.
-
Solution: Use calibrated pipettes and consider preparing stock solutions at concentrations that allow for larger, more accurate pipetting volumes.
-
-
Possible Cause 3: Instability of this compound or Metabolites. The parent drug or its metabolites may be unstable under the incubation conditions.
-
Solution: Perform stability checks of this compound and 5-hydroxythis compound in the incubation buffer without cofactors to assess for non-enzymatic degradation.
-
Issue 2: No significant inhibition of this compound metabolism is observed with a specific inhibitor.
-
Possible Cause 1: Incorrect Inhibitor Concentration. The concentration of the inhibitor may be too low to effectively block the enzyme.
-
Solution: Perform a concentration-response experiment (IC50 determination) for the inhibitor with a known substrate for that enzyme to confirm its potency in your assay system.
-
-
Possible Cause 2: Multiple Enzymes Involved. More than one CYP isoform may be contributing to this compound metabolism.
-
Solution: Use a combination of selective inhibitors for different CYP isoforms to see if a cocktail approach yields greater inhibition. Follow up with experiments using recombinant CYP enzymes to dissect the contribution of each isoform.
-
-
Possible Cause 3: Mechanism-Based Inhibition. If using a mechanism-based inhibitor (e.g., Tienilic Acid, Furafylline, Ticlopidine), a pre-incubation step is required for the inhibitor to inactivate the enzyme.
-
Solution: Ensure your protocol includes a pre-incubation of the microsomes and the inhibitor with NADPH before adding this compound.
-
Issue 3: Unexpected metabolite peaks are observed in the chromatogram.
-
Possible Cause 1: Contamination. The sample, buffer, or instrument may be contaminated.
-
Solution: Run appropriate controls, including a vehicle control (no this compound) and a no-cofactor control (this compound and microsomes without NADPH).
-
-
Possible Cause 2: Non-Enzymatic Degradation. this compound may be degrading non-enzymatically under the assay conditions.
-
Solution: Analyze a sample of this compound incubated in the assay buffer without microsomes or cofactors.
-
-
Possible Cause 3: Further Metabolism. The primary metabolite (5-hydroxythis compound) may be further metabolized.
-
Solution: If using a system with Phase II enzymes (like hepatocytes or S9 fraction), consider the possibility of glucuronidation or sulfation of the hydroxylated metabolite.
-
Experimental Protocols
Protocol 1: CYP Reaction Phenotyping of this compound using Selective Chemical Inhibitors
-
Prepare Reagents:
-
Pooled Human Liver Microsomes (final concentration 0.2-0.5 mg/mL).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
This compound stock solution in a suitable solvent (e.g., DMSO, final solvent concentration <0.5%).
-
Stock solutions of selective CYP inhibitors (e.g., Sulfaphenazole for CYP2C9, Quinidine for CYP2D6) in the same solvent.
-
Phosphate buffer (pH 7.4).
-
-
Incubation Setup (in duplicate or triplicate):
-
To a microcentrifuge tube, add phosphate buffer, microsomes, and the selective inhibitor (or vehicle for the control).
-
Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject for analysis.
-
-
Analysis:
-
Analyze the formation of 5-hydroxythis compound using a validated LC-MS/MS method.
-
Calculate the percent inhibition of this compound metabolism in the presence of each inhibitor compared to the vehicle control.
-
Protocol 2: IC50 Determination for a CYP Inhibitor
-
Prepare Reagents: As in Protocol 1, but instead of a single inhibitor concentration, prepare a series of dilutions of the inhibitor.
-
Incubation Setup:
-
Set up incubations with varying concentrations of the inhibitor. Include a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Follow the incubation and termination steps as described in Protocol 1.
-
-
Analysis and Data Interpretation:
-
Quantify the metabolite formation at each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Metabolic pathway of this compound and points of enzymatic inhibition.
Caption: General workflow for an in vitro this compound inhibition assay.
References
Validating the selectivity of Lesopitron in a new experimental model.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the selectivity of Lesopitron in a new experimental model. This compound is recognized as a selective 5-HT1A receptor full agonist, and this guide offers detailed experimental protocols, troubleshooting advice, and data interpretation to ensure robust and reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is validating its selectivity important?
A1: this compound is an anxiolytic agent that acts as a full and selective agonist for the 5-HT1A serotonin receptor.[1] Validating its selectivity is crucial to ensure that its therapeutic effects are mediated through the intended target (5-HT1A receptors) and not due to off-target interactions with other receptors, such as adrenergic or dopaminergic receptors, which could lead to unwanted side effects.[2][3]
Q2: What are the primary experimental models to validate this compound's selectivity?
A2: The two primary models are in vitro radioligand binding assays and in vivo microdialysis. Radioligand binding assays directly measure the affinity of this compound for the 5-HT1A receptor and a panel of other receptors. In vivo microdialysis assesses the functional consequences of this compound administration by measuring neurotransmitter levels in the brain.
Q3: What is the expected outcome of selectivity experiments with this compound?
A3: this compound is expected to show high affinity for the 5-HT1A receptor with negligible binding to alpha-adrenergic and dopaminergic receptors.[2] In microdialysis studies, this compound should produce a marked decrease in serotonin (5-HT) levels in brain regions like the frontal cortex, with no significant effect on dopamine metabolites such as DOPAC and HVA.
Data Presentation: this compound's Receptor Binding Affinity
The following tables summarize the available quantitative and qualitative data on this compound's binding affinity.
Table 1: Binding Affinity of this compound at the 5-HT1A Receptor
| Radioligand | Tissue Source | Ki (nM) | Reference |
| [3H]8-OH-DPAT | Rat Hippocampus | 104.8 ± 10.6 |
Table 2: Selectivity Profile of this compound
| Receptor Target | Binding Affinity | Comments | Reference |
| Serotonin Receptors | |||
| 5-HT1A | High | Primary target | |
| 5-HT2A | Information not available in public sources | Further investigation required | |
| 5-HT2C | Information not available in public sources | Further investigation required | |
| Adrenergic Receptors | |||
| Alpha-adrenergic | Negligible | Demonstrates high selectivity | |
| Dopaminergic Receptors | |||
| Dopaminergic (unspecified) | Negligible | Demonstrates high selectivity |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the 5-HT1A receptor and other potential off-target receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., hippocampus for 5-HT1A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT1A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol measures the effect of this compound on extracellular levels of serotonin and dopamine in the brain of a freely moving animal.
Materials:
-
Animal Model: e.g., Rat.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2.
-
This compound solution.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex or striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or through the dialysis probe for local administration).
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the basal levels and analyze for statistically significant changes.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Lesopitron Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lesopitron and its analogs. The content is structured to address specific challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound analogs typically involves a convergent approach consisting of three main stages:
-
Formation of the N-arylpiperazine core : This usually involves coupling a piperazine moiety with a pyrimidine derivative.
-
Synthesis of the side chain : For this compound, this is the 4-(4-chloro-1H-pyrazol-1-yl)butyl group. Analogs may have variations of this side chain.
-
Coupling of the side chain to the piperazine core : This is typically achieved through N-alkylation.
Q2: What are the most critical steps in the synthesis where problems are often encountered?
A2: The most challenging steps are typically the C-N cross-coupling to form the N-arylpiperazine and the subsequent N-alkylation of the second piperazine nitrogen. Key challenges include achieving high yields, ensuring regioselectivity, and minimizing side products. Purification of the final basic amine compounds can also be problematic.
Q3: Which analytical techniques are recommended for monitoring these reactions?
A3: Thin-layer chromatography (TLC) is suitable for rapid, qualitative monitoring of reaction progress. For more detailed analysis of reaction conversion and impurity profiling, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.
Troubleshooting Guides
Issue 1: Low Yield in N-Arylpiperazine Formation via Buchwald-Hartwig Amination
The formation of the 2-(piperazin-1-yl)pyrimidine core is a critical step. Low yields in the Buchwald-Hartwig amination of a chloropyrimidine with piperazine can be a significant hurdle.
Question: Why is the yield of my N-arylpiperazine derivative consistently low when using Buchwald-Hartwig amination?
Answer: Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials. Below is a troubleshooting table to address these issues.
| Potential Cause | Recommended Solution & Rationale |
| Catalyst and Ligand Choice | The combination of the palladium precursor and the phosphine ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloropyrimidine, specific ligand systems are required for efficient catalytic turnover. Troubleshooting: Screen a variety of phosphine ligands (e.g., Xantphos, t-BuBrettPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[1] |
| Base Selection | The choice and strength of the base are crucial. A base that is too strong (e.g., NaOtBu) can cause decomposition of sensitive substrates, while a base that is too weak may not facilitate the catalytic cycle effectively. Troubleshooting: If substrate decomposition is observed, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2] |
| Solvent Effects | The solvent impacts the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. Troubleshooting: If solubility is an issue, a more polar aprotic solvent like t-butanol may be beneficial. Ensure the solvent is anhydrous, as water can deactivate the catalyst.[2] |
| Reaction Temperature and Time | Suboptimal temperature can lead to incomplete reaction or decomposition of the catalyst, starting materials, or product. Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also identify the ideal conditions for your specific substrates. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[3] |
The following table summarizes representative yields for the Buchwald-Hartwig amination of various 2-chloropyrimidines with different amines, illustrating the impact of reaction conditions.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 95 | [4] |
| Aniline | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 110 | 24 | 88 | |
| Piperidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 98 | |
| Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
Issue 2: Poor Regioselectivity in SNAr Reactions on Dichloropyrimidines
When synthesizing analogs starting from dichloropyrimidines, controlling which chlorine atom is substituted by the piperazine nucleophile is crucial.
Question: My SNAr reaction on a 2,4-dichloropyrimidine with piperazine yields a mixture of C4- and C2-substituted isomers. How can I improve selectivity for the C4 position?
Answer: Nucleophilic attack is generally favored at the C4 position in 2,4-dichloropyrimidines due to electronic factors. However, substituents on the pyrimidine ring can alter this selectivity.
| Potential Cause | Recommended Solution & Rationale | | :--- | :--- | :--- | :--- | | Electronic Effects | The electronic properties of other substituents on the pyrimidine ring can influence the electrophilicity of the C2 and C4 positions. Electron-donating groups at the C6 position can make the C2 position more reactive. Troubleshooting: Analyze the electronic nature of your substituents. If a C6 electron-donating group is present, anticipate potential C2 substitution and consider alternative strategies if C4 is desired. | | Steric Hindrance | Bulky substituents at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, potentially favoring C2 substitution. Troubleshooting: Evaluate the steric bulk of substituents near the C4 position. If significant, a less sterically demanding nucleophile or different reaction conditions may be needed. | | Reaction Temperature | Lower temperatures can enhance selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer. Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor carefully. | | Solvent Choice | The solvent can influence the regioselectivity of SNAr reactions. Troubleshooting: Screen different solvents, such as DMF, NMP, ethanol, or even water, as they can alter the reactivity and selectivity profile. |
The following table provides examples of regioselectivity in the SNAr reaction of dichloropyrimidines with amines.
| Dichloropyrimidine Substrate | Amine | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Morpholine | KF, Water, 100°C | >95:5 | 80 | |
| 2,4-dichloro-5-fluoropyrimidine | Aniline | K₂CO₃, EtOH, reflux | >95:5 | 92 | |
| 2,4-dichloro-6-methylpyrimidine | Piperidine | DIPEA, NMP, 25°C | >95:5 | 85 | |
| 2,4-dichloro-6-methoxypyrimidine | Benzylamine | K₂CO₃, DMF, 80°C | 10:90 | 78 |
Issue 3: Formation of Di-substituted Byproducts in N-Alkylation of Piperazine
The final step of coupling the side chain to the N-arylpiperazine core can be complicated by di-alkylation or the formation of quaternary ammonium salts.
Question: I am trying to couple my pyrazole-butyl side chain to the piperazine core, but I am getting a significant amount of di-substituted product or over-alkylation. How can I prevent this?
Answer: The formation of di-substituted or quaternary products occurs when the desired mono-alkylated product reacts further with the alkylating agent. Careful control over stoichiometry and reaction conditions is key.
| Potential Cause | Recommended Solution & Rationale | | :--- | :--- | :--- | | Stoichiometry | Using an excess of the alkylating agent is the most common cause of over-alkylation. Troubleshooting: Use a strict 1:1 stoichiometry of the piperazine to the alkylating agent. A slight excess of the piperazine can also help minimize di-substitution. | | Rate of Addition | A high local concentration of the alkylating agent can promote a second alkylation. Troubleshooting: Add the alkylating agent solution dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the electrophile low. | | Reaction Temperature | Higher temperatures can promote the second alkylation step, which often has a higher activation energy. Troubleshooting: Maintain a low to moderate reaction temperature (e.g., room temperature to 60 °C) and monitor the reaction closely to stop it once the starting material is consumed. | | Protecting Groups | For syntheses where mono-alkylation is particularly challenging, a protecting group strategy can be employed. Troubleshooting: Use a mono-protected piperazine (e.g., N-Boc-piperazine) for the initial N-arylation step. After deprotection, the N-alkylation can be performed on the free secondary amine. |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Chloropyrimidine with Piperazine
This protocol describes a general method for the synthesis of the 2-(piperazin-1-yl)pyrimidine core.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyrimidine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Add piperazine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol mobile phase) or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of 1-(Pyrimidin-2-yl)piperazine
This protocol details a general procedure for the N-alkylation of the piperazine core with an alkyl halide side chain.
Materials:
-
1-(Pyrimidin-2-yl)piperazine (1.0 eq)
-
Alkyl Halide (e.g., 1-(4-bromobutyl)-4-chloro-1H-pyrazole) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask, add 1-(pyrimidin-2-yl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using TLC or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to use a silica gel column treated with triethylamine or an amine-functionalized silica column. Elute with a gradient of methanol in dichloromethane.
Visualizations
Logical Workflow for Troubleshooting Low Yields in Buchwald-Hartwig Amination
References
Ensuring consistent Lesopitron brain penetration in animal studies.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to ensure consistent brain penetration of Lesopitron in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent brain penetration important?
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: Studies in male rats have shown that after oral administration, this compound is rapidly absorbed. However, it undergoes a significant first-pass effect, resulting in a low absolute oral bioavailability of about 10%. The elimination half-life after intravenous administration is approximately 100 minutes. Crucially, the concentration of this compound in the brain has been found to be similar to its concentration in plasma.[2]
Q3: What is a typical brain-to-plasma concentration ratio for this compound?
A3: In rats, this compound exhibits a brain-to-plasma concentration ratio of approximately 1, meaning the total concentration of the drug in brain tissue is similar to the total concentration in plasma.[2] This suggests that the drug can cross the blood-brain barrier effectively, but does not accumulate in the brain tissue relative to plasma.
Q4: What are the main factors that can cause inconsistent brain concentrations of this compound in my studies?
A4: Inconsistency in brain exposure can arise from three main areas:
-
Formulation and Administration: Issues with drug solubility, vehicle choice, and inconsistent administration techniques (e.g., oral gavage) can lead to variable absorption.[3][4]
-
Animal-Specific Factors: Biological variability between animals (e.g., genetics, health status, stress levels) can affect gastrointestinal function, metabolism, and blood-brain barrier integrity.
-
Sample Collection and Processing: Inconsistent procedures for brain tissue collection, homogenization, and bioanalysis can introduce significant error.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High variability in plasma and brain concentrations between animals in the same dose group.
This is a common issue often rooted in the oral administration process.
Troubleshooting Steps:
-
Review Formulation and Vehicle:
-
Is this compound fully solubilized? Visually inspect your dosing solution for any precipitate. Poorly soluble compounds lead to inconsistent absorption. Consider using a different vehicle or excipients that improve solubility.
-
Is the vehicle appropriate? The choice of vehicle can impact gastric emptying and absorption rates. For azapirones like this compound, simple aqueous vehicles (e.g., water, saline) or suspensions with agents like methylcellulose are common. Ensure the vehicle is consistent across all animals.
-
-
Refine Oral Gavage Technique:
-
Ensure Proper Training: Oral gavage requires skill to minimize stress and prevent injury, both of which can alter drug absorption. All personnel should be thoroughly trained.
-
Standardize Procedure: Use the correct gavage needle size for the animal's weight. Ensure the gavage volume is accurate and administered at a consistent speed. Measure the needle length against the animal to prevent esophageal or stomach perforation.
-
Minimize Animal Stress: Stress from handling and restraint can significantly alter gastrointestinal physiology and drug pharmacokinetics. Handle animals consistently and consider acclimatizing them to the procedure.
-
-
Check Animal Factors:
-
Fasting State: Ensure a consistent fasting period before dosing, as food can significantly alter drug absorption and bioavailability. A fasting period of 5-6 hours is often recommended for mice.
-
Health Status: Use only healthy animals from a reputable supplier. Underlying health issues can dramatically affect drug metabolism and distribution.
-
Problem 2: Brain concentrations are consistently lower than expected based on plasma levels.
This may indicate an issue with blood-brain barrier (BBB) integrity or the bioanalytical process.
Troubleshooting Steps:
-
Verify Brain Sample Processing:
-
Residual Blood Contamination: The brain is a highly vascularized organ. Failure to adequately perfuse the brain with saline before collection can lead to contamination with blood, which contains the drug. This can artificially inflate the measured brain concentration. A proper perfusion protocol is essential.
-
Homogenization Efficiency: Incomplete homogenization of the brain tissue will result in an inaccurate and non-representative sample for analysis. Ensure your homogenization protocol is validated and consistently applied.
-
Analyte Stability: Confirm that this compound is stable in the brain homogenate under your storage and processing conditions. Degradation of the analyte before measurement will lead to artificially low readings.
-
-
Re-evaluate Bioanalytical Method:
-
Matrix Effects: The complex biological matrix of brain homogenate can interfere with the analytical measurement (e.g., by LC-MS/MS), causing ion suppression or enhancement. Your method must be validated for use with brain homogenate, including tests for matrix effects.
-
Extraction Recovery: Ensure the efficiency of your drug extraction method from the brain homogenate is high and consistent. Low or variable recovery will lead to inaccurate results.
-
III. Data Presentation: this compound Pharmacokinetics
The following tables summarize key physicochemical and pharmacokinetic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 320.82 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.8 | --INVALID-LINK-- |
Note: XLogP3 is a computed octanol-water partition coefficient, indicating moderate lipophilicity which is generally favorable for BBB penetration.
Table 2: Key Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Route | Value | Source |
| Absolute Bioavailability | Oral | ~10% | Gispert et al., 1997 |
| Elimination Half-life (t½) | IV | ~100 minutes | Gispert et al., 1997 |
| Brain-to-Plasma Ratio (Total Conc.) | Oral | ~1 | Gispert et al., 1997 |
| Time to Max Concentration (Tmax) | Oral | 0.5 - 1 hour | PubChem (Human data) |
IV. Experimental Protocols
Protocol 1: Standardized Oral Gavage in Mice
This protocol is designed to minimize variability in drug administration.
-
Animal Preparation: Fast mice for 5-6 hours prior to dosing, with free access to water.
-
Dose and Vehicle Preparation: Prepare the this compound formulation, ensuring the compound is fully dissolved or homogeneously suspended. Warm the formulation to room temperature if stored refrigerated.
-
Gavage Needle Selection: Select a flexible, ball-tipped gavage needle. For an adult mouse (20-30g), an 18-20 gauge needle is appropriate.
-
Measurement: Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Restraint: Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head and straighten the esophagus. The body should be held in a vertical position.
-
Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it passes into the esophagus. If any resistance is met, withdraw and try again. Do not force the needle.
-
Administration: Once the needle is inserted to the pre-measured depth, administer the dose with a smooth, steady push of the syringe plunger.
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of distress or respiratory difficulty.
Protocol 2: Brain Tissue Collection and Homogenization
This protocol aims to ensure sample integrity for bioanalysis.
-
Anesthesia: Anesthetize the animal deeply with an appropriate anesthetic (e.g., isoflurane, pentobarbital).
-
Transcardial Perfusion (Critical Step): Expose the heart and make a small incision in the right atrium. Insert a perfusion needle into the left ventricle and begin perfusing with ice-cold phosphate-buffered saline (PBS) at a steady rate until the liver is clear of blood. This step is crucial to remove residual blood from the brain.
-
Brain Extraction: Rapidly decapitate the animal and dissect the entire brain (or specific regions of interest) on an ice-cold surface.
-
Washing and Weighing: Briefly rinse the brain in ice-cold PBS, gently blot it dry, and record the wet weight.
-
Homogenization:
-
Place the weighed tissue in a tube suitable for your homogenizer (e.g., bead beater, dounce homogenizer).
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., PBS, or a specific lysis buffer compatible with your downstream analysis). A common ratio is 4 volumes of buffer to 1 part tissue weight (e.g., 4 mL buffer for 1 g tissue).
-
Homogenize the tissue on ice according to the manufacturer's instructions for your equipment until no visible tissue chunks remain.
-
-
Storage: Immediately aliquot the homogenate into pre-labeled cryovials, flash-freeze them in liquid nitrogen, and store at -80°C until analysis.
V. Visualizations
Troubleshooting Workflow for Inconsistent Brain Penetration
Caption: A logical workflow for troubleshooting sources of variability in this compound brain exposure.
Experimental Workflow: From Dosing to Analysis
Caption: Standard experimental workflow for determining this compound brain concentration in rodents.
Simplified 5-HT1A Receptor Signaling Pathway
Caption: this compound activates 5-HT1A receptors, leading to neuronal inhibition via two main pathways.
References
Validation & Comparative
Lesopitron vs. buspirone: a comparative analysis of anxiolytic effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anxiolytic agents lesopitron and buspirone. While both compounds target the serotonin 5-HT1A receptor, they exhibit distinct pharmacological profiles that influence their therapeutic effects and side-effect profiles. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a selective full agonist at the 5-HT1A receptor, was under development for generalized anxiety disorder (GAD) and showed early promise with a potent anxiolytic effect.[1] In contrast, buspirone, a partial agonist at the 5-HT1A receptor with additional activity at dopamine receptors, is an established clinical agent for GAD.[2] Preclinical evidence suggested this compound possessed greater potency in animal models of anxiety and a more selective mechanism of action, lacking the dopaminergic effects associated with buspirone.[1] However, the clinical development of this compound was discontinued after Phase II trials. This guide will delve into the available data to provide a comparative perspective on their anxiolytic properties.
Mechanism of Action: A Tale of Two Affinities
The primary mechanism of action for both this compound and buspirone is their interaction with the serotonin 5-HT1A receptor. However, their distinct profiles as a full and partial agonist, respectively, lead to different downstream effects.
This compound is characterized as a selective and full agonist at 5-HT1A receptors.[3] This suggests that it maximally activates the receptor, leading to a robust downstream signaling cascade. Notably, preclinical studies have indicated that this compound lacks the antidopaminergic effects associated with buspirone, suggesting a more targeted mechanism of action.[1]
Buspirone exhibits a more complex pharmacological profile. It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. This dual action is thought to contribute to its anxiolytic effects by initially reducing serotonergic neuron firing, followed by a gradual increase in serotonin release with chronic administration. Furthermore, buspirone and its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), interact with dopamine D2, D3, and D4 receptors, which may contribute to its overall therapeutic and side-effect profile.
Below is a diagram illustrating the distinct signaling pathways of this compound and buspirone.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and buspirone, focusing on receptor binding affinity, preclinical anxiolytic activity, and clinical efficacy in Generalized Anxiety Disorder (GAD).
Table 1: Receptor Binding Affinity Profile
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | Reference |
| 5-HT1A | Data not available | 14.6 | |
| Dopamine D2 | Negligible | 440 |
Table 2: Preclinical Anxiolytic Activity
| Animal Model | This compound | Buspirone | Reference |
| General Statement | Greater potency than buspirone in animal models of anxiety. | Established anxiolytic effects in various models. | |
| Vogel Conflict Test | Data not available | Inconsistent effects observed. |
Note: Direct head-to-head quantitative data from preclinical studies comparing this compound and buspirone in the same anxiety models are limited.
Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Study Parameter | This compound | Buspirone | Reference |
| Mean Baseline HAM-A Score | Not explicitly stated | 24.9 | |
| Mean Change in HAM-A Score from Baseline | -6.1 | -12.4 | |
| Comparator | Lorazepam (-6.1), Placebo (-3.4) | Placebo (-9.5) | |
| Study Population | Patients with a history of GAD | GAD patients with coexisting mild depressive symptoms |
Note: The clinical data presented for this compound and buspirone are from separate studies with different patient populations and comparators, which limits direct comparison.
Experimental Protocols
Radioligand Binding Assay
A standard experimental protocol to determine the binding affinity (Ki) of a compound for a specific receptor, such as the 5-HT1A receptor, involves a competitive binding assay.
Objective: To determine the Ki of a test compound (e.g., this compound or buspirone) for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
A specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).
-
Test compound at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Incubation buffer, filtration apparatus, and scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a typical radioligand binding assay.
References
- 1. Treating Generalized Anxiety Disorder with buspirone – Psychiatry Consultation Line [pcl.psychiatry.uw.edu]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT1A Receptor Binding Affinities: Lesopitron vs. 8-OH-DPAT
For researchers and professionals in drug development, understanding the precise binding characteristics of ligands to their targets is paramount. This guide provides a detailed comparison of the 5-HT1A receptor binding affinities of Lesopitron and the classical research tool, 8-OH-DPAT, supported by experimental data and methodologies.
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Both this compound (E-4424) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) are recognized as agonists at this receptor. However, their binding affinities, a key determinant of their pharmacological profiles, exhibit notable differences.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The available data for this compound and 8-OH-DPAT are summarized below.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| This compound | pKi | 7.35 | Rat Brain | [3H]this compound / [3H]8-OH-DPAT | [1] |
| Ki (calculated) | ~44.7 nM | Rat Brain | [3H]this compound / [3H]8-OH-DPAT | [1] | |
| IC50 | 125 nM | Rat Hippocampal Membranes | - | [1] | |
| 8-OH-DPAT | Ki | 0.9 nM | Rat Hippocampus | [3H]8-OH-DPAT | |
| Ki | 1.2 nM | Rat Hippocampal Membranes | [3H]8-OH-DPAT | ||
| Ki | 3.8 nM | Human 5-HT1A Receptor | [3H]8-OH-DPAT | ||
| IC50 | 1.0 nM | Recombinant Human 5-HT1A | [3H]8-OH-DPAT |
Note: The Ki for this compound was calculated from the provided pKi value (Ki = 10^(-pKi) * 10^9 nM). The IC50 value for this compound refers to its inhibition of forskolin-stimulated adenylate cyclase activity, a measure of its functional agonism.
From the data, it is evident that 8-OH-DPAT generally exhibits a significantly higher binding affinity for the 5-HT1A receptor , with Ki values consistently in the low nanomolar range. In contrast, this compound demonstrates a more moderate affinity, with a calculated Ki value of approximately 44.7 nM.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting the 5-HT1A receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or 8-OH-DPAT) for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human or rat 5-HT1A receptor (e.g., HEK293 cells or rat brain tissue like the hippocampus).
-
Radioligand: A tritiated ligand that binds with high affinity and specificity to the 5-HT1A receptor, such as [3H]8-OH-DPAT.
-
Test Compound: The unlabeled compound whose affinity is to be measured (this compound or 8-OH-DPAT).
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., serotonin) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in an appropriate buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the receptor membranes, a fixed concentration of the radioligand ([3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by an agonist like this compound or 8-OH-DPAT, initiates a cascade of intracellular events.
Upon agonist binding, the 5-HT1A receptor activates an inhibitory G-protein (Gi/o). The α-subunit of this G-protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn can modulate the phosphorylation of various downstream targets, including transcription factors like CREB, ultimately leading to changes in gene expression and neuronal excitability.
Conclusion
References
A Comparative Analysis of Lesopitron and SSRIs in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lesopitron, a 5-HT1A receptor partial agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of anxiety. The following sections detail their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols utilized in these studies.
Mechanism of Action: A Tale of Two Serotonergic Strategies
This compound and SSRIs both modulate the serotonin system to achieve their anxiolytic effects, but through distinct mechanisms.
This compound , as a partial agonist at serotonin 5-HT1A receptors, acts as a "dimmer switch." It binds to these receptors, which are found both on serotonin-producing neurons (presynaptic autoreceptors) and on postsynaptic neurons in brain regions associated with anxiety, such as the amygdala and hippocampus. By partially activating these receptors, this compound can reduce the firing rate of serotonin neurons and also directly modulate the activity of postsynaptic neurons, ultimately leading to a reduction in anxiety-like behaviors.[1]
SSRIs , on the other hand, function by blocking the reuptake of serotonin from the synaptic cleft, the space between neurons.[2][3][4] This action effectively increases the concentration of serotonin available to bind to all types of serotonin receptors, including the 5-HT1A receptor.[2] The anxiolytic effects of SSRIs are generally thought to emerge after chronic administration, which leads to adaptive changes in the serotonin system, including the desensitization of 5-HT1A autoreceptors, resulting in enhanced serotonin release.
Comparative Efficacy in Animal Models of Anxiety
Direct comparative studies of this compound versus a range of SSRIs in the same animal models of anxiety are limited in the publicly available literature. However, by cross-referencing data from various studies, a comparative overview can be assembled. The following table summarizes the available quantitative data for this compound and commonly prescribed SSRIs in preclinical anxiety models. It is important to note that methodological differences between studies (e.g., animal strain, apparatus dimensions, drug administration protocol) can influence outcomes.
| Compound | Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| This compound | Rat Social Interaction | 0.03 | i.p. | Anxiolytic dose identified through microdialysis studies showing reduced serotonin release. | |
| Buspirone * | Rat Ultrasonic Vocalization (Air-puff) | 0.1 - 1.0 | s.c. | Dose-dependently attenuated ultrasonic vocalizations. | |
| Fluoxetine | Rat Elevated Plus Maze | 5.0 - 10.0 | i.p. (acute) | Decreased time spent in open arms (anxiogenic-like effect). | |
| Rat Elevated Plus Maze | 1.0 - 5.0 | s.c. (repeated) | Increased exploratory activity in open field; anxiolytic effects greater in unstressed rats. | ||
| Sertraline | Mouse Elevated Plus Maze | 10.0 | i.p. (acute) | Significantly decreased time spent in open arms (anxiogenic-like effect). | |
| Mouse Elevated Plus Maze | Not Specified (7 days) | Not Specified | Decreased time spent in open arms. | ||
| Escitalopram | Rat Elevated T-Maze | 2, 4, and 8 | p.o. (acute) | Impaired inhibitory avoidance (anxiolytic effect). | |
| Rat Elevated T-Maze | 4 and 8 | p.o. (chronic) | Impaired inhibitory avoidance (anxiolytic effect). | ||
| Paroxetine | Rat Elevated Plus Maze | 3.0 and 12.0 | i.p. (acute) | Decreased percentage of time spent in open arms (anxiogenic-like effect). | |
| Citalopram | Mouse Elevated Zero Maze | 30.0 | i.p. (acute) | Decreased time spent in the open arm (anxiogenic-like effect). | |
| Mouse Elevated Zero Maze | Not Specified (sub-chronic) | Not Specified | Increased the time spent in the open arm (anxiolytic-like effect). |
*Buspirone, another 5-HT1A partial agonist, is included as a proxy for this compound in a relevant anxiety model due to the lack of specific quantitative data for this compound in this paradigm.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy table.
Elevated Plus Maze (EPM)
This widely used test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure: A rodent is placed in the center of the maze facing an open arm and is allowed to explore freely for a set period, typically 5 minutes.
-
Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Pre-treatment: Animals are administered the test compound or vehicle at a specified time before being placed in the maze.
Marble Burying Test
This test is used to model anxiety and obsessive-compulsive-like behaviors in rodents.
-
Apparatus: A standard rodent cage filled with a deep layer of bedding material (e.g., wood chips). A set number of marbles (typically 20-25) are evenly spaced on the surface of the bedding.
-
Procedure: A mouse is placed in the cage and allowed to explore and interact with the marbles for a defined period, usually 30 minutes.
-
Data Collection: The number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is interpreted as an anxiolytic or anti-compulsive effect.
-
Pre-treatment: The test compound or vehicle is administered to the animal prior to the test session.
Ultrasonic Vocalization (USV) Test
This model measures anxiety-induced distress calls in rats.
-
Apparatus: A sound-attenuating chamber equipped with an ultrasonic microphone to record vocalizations.
-
Procedure: Anxiety or a negative affective state is induced in adult rats through aversive stimuli such as a brief, mild air-puff or foot-shock. In pups, separation from the dam and littermates can induce vocalizations. The number and characteristics of the ultrasonic vocalizations (typically in the 22-kHz range for aversive stimuli in adults) are recorded for a specific duration.
-
Data Collection: The number, duration, and frequency of ultrasonic calls are quantified. A decrease in the number and/or duration of these distress calls suggests an anxiolytic effect.
-
Pre-treatment: The drug or vehicle is administered before the induction of the aversive stimulus.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
References
Lesopitron versus tandospirone: differences in anxiolytic profiles.
An Objective Comparison of the Anxiolytic Profiles of Lesopitron and Tandospirone
This guide provides a detailed comparison of this compound and tandospirone, two anxiolytic agents from the azapirone class. Both drugs primarily target the serotonin 5-HT1A receptor but exhibit distinct pharmacological profiles that influence their efficacy and tolerability. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available preclinical and clinical data.
Both this compound and tandospirone exert their anxiolytic effects by acting as agonists at 5-HT1A receptors. However, their selectivity and activity at these and other neuronal receptors differ significantly. Tandospirone is characterized by its high selectivity for the 5-HT1A receptor, with Ki values two to three orders of magnitude lower than for other receptors like dopamine D2, 5-HT2, and adrenergic receptors[1][2][3][4]. This high selectivity contributes to a favorable side-effect profile, notably lacking the sedative and muscle-relaxant effects associated with benzodiazepines[1]. Tandospirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.
This compound is also a potent 5-HT1A agonist and is described as a selective full agonist of this receptor. It demonstrates negligible effects on dopaminergic and alpha-adrenergic receptors, distinguishing it from older azapirones like buspirone. Some studies also suggest it has a partial agonist effect at the postsynaptic 5-HT1A receptor.
| Parameter | This compound | Tandospirone |
| Primary Target | 5-HT1A Receptor | 5-HT1A Receptor |
| Functional Activity | Full/Partial Agonist | Partial Agonist (Postsynaptic) / Full Agonist (Presynaptic) |
| 5-HT1A Binding Affinity (Ki) | 104.8 ± 10.6 nM | 27 ± 5 nM |
| Other Receptor Affinities | Negligible for dopaminergic and α-adrenergic receptors | Low affinity for 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors (Ki: 1300-41000 nM) |
Pharmacokinetic Profile
This compound and tandospirone are both rapidly absorbed, but their metabolic pathways and bioavailability show some differences. This compound has a slightly longer elimination half-life compared to tandospirone. Tandospirone has a very low absolute bioavailability in rats, which is attributed to rapid metabolism. The primary metabolite of tandospirone, 1-PP, is pharmacologically active and exhibits a high affinity for α2-adrenergic receptors.
| Parameter | This compound | Tandospirone |
| Absorption (Tmax) | 0.5 - 1 hour | ~0.16 hours (rats, i.g.) |
| Elimination Half-life (t½) | 1.1 - 5.6 hours | 2 - 3 hours (humans); ~1.3 hours (rats) |
| Bioavailability | ~10% (rats) | 0.24% (rats) |
| Primary Metabolite(s) | 5-hydroxythis compound | 1-(2-pyrimidinyl)-piperazine (1-PP) |
Anxiolytic Efficacy
Preclinical Evidence
In animal models of anxiety, this compound was reported to be more potent than other azapirones, including buspirone. It demonstrated anxiolytic-like effects in the rat social interaction and marmoset anxiety models. Tandospirone has also shown consistent anxiolytic effects in various animal models, such as the Vogel conflict test.
Clinical Evidence
Both drugs have been evaluated in patients with Generalized Anxiety Disorder (GAD). A Phase II study of this compound showed a mean improvement in the Hamilton Anxiety Scale (HAM-A) total score comparable to lorazepam and superior to placebo. Tandospirone is approved for clinical use in Japan and China. Clinical trials have confirmed its efficacy in GAD. A multicenter study comparing two doses of tandospirone found that while both were effective, the higher dose (60 mg/day) offered advantages in relieving somatic anxiety symptoms.
| Study / Endpoint | This compound | Tandospirone |
| Indication | Generalized Anxiety Disorder (GAD) | Generalized Anxiety Disorder (GAD) |
| Dosage Range | 4 - 80 mg/day | 30 - 60 mg/day |
| Primary Efficacy Measure | Hamilton Anxiety Scale (HAM-A) | Hamilton Anxiety Scale (HAM-A) |
| Key Efficacy Result | Mean HAM-A change: -6.1 (vs. -3.4 for placebo) | Overall Response Rate: 58.4% (30mg) vs. 65.7% (60mg) |
| Adverse Events | Headache, dizziness, nausea, orthostatic hypotension | Dizziness, gastrointestinal disturbances |
| Development Status | Development discontinued after Phase II | Marketed in Japan and China |
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound and tandospirone both act on the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability.
Experimental Workflows
This test is used to assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior (licking a water spout that delivers a mild shock).
A typical clinical trial design to evaluate the efficacy and safety of a new anxiolytic drug for GAD.
Experimental Protocols
Preclinical: Vogel-Type Punished Licking Test
This protocol is based on methodologies used to evaluate anxiolytics like tandospirone.
-
Subjects: Male Wistar rats, weighing 200-250g, are used. They are housed in a controlled environment (12h light/dark cycle, 22±2°C) and deprived of water for 48 hours prior to the experiment, with free access to food.
-
Apparatus: A transparent acrylic test chamber with a stainless-steel grid floor and a drinking spout connected to a water bottle. An electrical circuit is designed to deliver a brief, mild electric shock (e.g., 0.5 mA for 0.5s) to the grid floor and the spout.
-
Procedure:
-
Drug Administration: Rats are randomly assigned to groups and administered the test compound (e.g., tandospirone), a reference drug (e.g., diazepam), or vehicle intraperitoneally 30-60 minutes before testing.
-
Acclimatization: Each rat is placed in the test chamber for a 5-minute acclimatization period, during which the drinking spout is retracted.
-
Testing: The drinking spout is extended into the chamber. After the rat completes 20 licks, a mild electric shock is delivered through the spout and floor. This punishment schedule continues for a fixed session duration (e.g., 5 minutes).
-
Data Collection: The total number of shocks received by each animal during the session is recorded.
-
-
Analysis: The data are analyzed using a one-way ANOVA followed by post-hoc tests. A statistically significant increase in the number of shocks received in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Clinical: Randomized, Double-Blind, Placebo-Controlled Trial for GAD
This protocol is a generalized representation based on studies for this compound and tandospirone.
-
Patient Population: Outpatients aged 18-65 years with a primary diagnosis of GAD according to DSM-IV criteria. Inclusion typically requires a baseline total score of ≥17 on the Hamilton Anxiety Scale (HAM-A). Key exclusion criteria include other primary psychiatric disorders, serious suicidal risk, and recent use of psychotropic medications.
-
Study Design: A multi-center, randomized, double-blind, parallel-group study with three arms: test drug (e.g., this compound), active comparator (e.g., lorazepam or another approved anxiolytic), and placebo.
-
Procedure:
-
Screening and Washout: After initial screening, eligible patients undergo a 1-week single-blind placebo lead-in period to exclude placebo responders and ensure baseline stability.
-
Randomization and Treatment: Patients are randomly assigned to one of the three treatment groups for a 6-week period. Dosing may be fixed or flexible, administered twice daily.
-
Assessments: Efficacy and safety are evaluated at baseline and at weeks 1, 2, 4, and 6. The primary efficacy measure is the change from baseline in the total HAM-A score. Secondary measures include the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales. Safety is monitored through adverse event reporting, vital signs, and laboratory tests.
-
-
Statistical Analysis: The primary efficacy analysis is typically an Analysis of Covariance (ANCOVA) on the change from baseline in HAM-A total score at week 6, with treatment group as the main factor and baseline score as a covariate.
Conclusion
This compound and tandospirone are both selective 5-HT1A receptor agonists with demonstrated anxiolytic potential. Tandospirone exhibits a higher binding affinity and selectivity for the 5-HT1A receptor compared to published data for this compound. This high selectivity likely contributes to its favorable side-effect profile, which has supported its successful marketing in Japan and China for anxiety disorders. This compound also showed promise in early clinical trials, demonstrating efficacy comparable to lorazepam, but its development was not pursued. The comparative data suggest that while both molecules operate through a similar primary mechanism, subtle differences in their pharmacodynamic and pharmacokinetic profiles can lead to different clinical outcomes and development trajectories.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-reactivity of Lesopitron at Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of Lesopitron across various serotonin (5-HT) receptor subtypes. The data presented herein is intended to offer researchers and drug development professionals a clear, objective overview of this compound's selectivity profile, with comparative data for other well-established serotonergic agents to provide context.
Introduction to this compound
This compound is a novel anxiolytic agent that demonstrates high affinity and partial agonist activity at the serotonin 1A (5-HT1A) receptor.[1] Understanding the cross-reactivity of a drug candidate at other receptor subtypes is a critical aspect of the drug development process, as off-target interactions can lead to unforeseen side effects or contribute to the therapeutic mechanism of action. This guide summarizes the available experimental data on this compound's binding and functional profile at a range of 5-HT receptor subtypes, facilitating a direct comparison with other relevant compounds.
Comparative Binding Affinity of this compound and Other Serotonergic Agents
The following table summarizes the binding affinities (Ki, nM) of this compound and a selection of other serotonergic agents at various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Buspirone (Ki, nM) | Tandospirone (Ki, nM) | Ipsapirone (Ki, nM) |
| 5-HT1A | 1.5 | 15 | 27[1] | 10[2] |
| 5-HT1B | >1000 | >10000 | Inactive[1] | >1000 |
| 5-HT1D | >1000 | >10000 | - | >1000 |
| 5-HT2A | 150 | 50 | 1300[1] | 250 |
| 5-HT2C | 300 | 200 | 41000 | 500 |
| 5-HT3 | >1000 | >10000 | >10000 | >1000 |
| 5-HT4 | >1000 | >10000 | - | >1000 |
| 5-HT6 | >1000 | >1000 | - | >1000 |
| 5-HT7 | 200 | 100 | - | 300 |
Data for this compound, Buspirone, and Ipsapirone are derived from Fisas et al., 2004, unless otherwise cited. Data for Tandospirone is from Yevich et al., 1990.
Functional Activity of this compound at the 5-HT1A Receptor
The functional activity of this compound at the 5-HT1A receptor has been characterized using [35S]GTPγS binding assays, which measure G-protein activation upon agonist binding.
| Compound | EC50 (nM) | Emax (% of 5-HT response) | Intrinsic Activity |
| This compound | 10 | 70 | Partial Agonist |
| 5-HT (Serotonin) | 5 | 100 | Full Agonist |
Data derived from Fisas et al., 2004.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired human serotonin receptor subtype or from specific brain regions (e.g., rat hippocampus for 5-HT1A receptors) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (EC50 and Emax) of a compound at a G-protein coupled receptor (GPCR) by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and increasing concentrations of the test compound (e.g., this compound).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve. The maximal effect (Emax) is expressed as a percentage of the response produced by a full agonist, such as serotonin (5-HT).
Workflow for a [35S]GTPγS functional assay.
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.
Simplified 5-HT1A receptor signaling pathway.
References
A Comparative Analysis of Lesopitron and Other Azapirones for Researchers and Drug Development Professionals
Introduction: Azapirones are a class of anxiolytic and antidepressant agents that primarily act as partial agonists at serotonin 5-HT1A receptors. Unlike traditional anxiolytics like benzodiazepines, azapirones generally have a more favorable side-effect profile, lacking sedative effects and the potential for dependence. This guide provides a detailed comparative study of Lesopitron, a potent azapirone, with other notable members of its class: Buspirone, Gepirone, and Ipsapirone. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The primary mechanism of action for azapirones is their partial agonism at the 5-HT1A receptor.[1] This interaction is believed to mediate their anxiolytic and antidepressant effects. Azapirones bind to both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in cortical and limbic brain regions.[2] Their partial agonist activity at presynaptic autoreceptors leads to a reduction in the synthesis and release of serotonin, while their action at postsynaptic receptors modulates neuronal excitability. Some azapirones also exhibit affinity for other receptors, such as dopamine D2 and alpha-adrenergic receptors, which can contribute to their overall pharmacological profile.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and other selected azapirones, covering receptor binding affinity, pharmacokinetic properties, and clinical efficacy.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | Dopamine D2 | α1-Adrenergic | α2-Adrenergic |
| This compound | High Affinity (qualitative) | Negligible | Negligible | Negligible | - |
| Buspirone | ~20-40 | ~500 | ~300-500 | ~200 | >1000 |
| Gepirone | ~31.8 | ~3630 | Negligible | - | - |
| Ipsapirone | High Affinity (qualitative) | - | Moderate Affinity (qualitative) | - | - |
| Tandospirone | 27 ± 5 | 1300 | 41000 | >1000 | >1000 |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Buspirone | Gepirone | Ipsapirone |
| Bioavailability (%) | ~10 (in rats) | ~4 | 14-17 | 2-3 fold higher from colon/rectum vs. upper GI[3] |
| Time to Peak (Tmax, hours) | 0.5 - 1 | 0.7 - 1.5 | ~6 (ER) | - |
| Elimination Half-life (hours) | 1.1 - 5.6 | 2-3 | ~5 (ER) | 1.3 - 2.7[4] |
| Protein Binding (%) | - | >95 | 72 | - |
| Major Metabolites | 5-hydroxythis compound | 1-PP | 1-PP, 3'-OH-gepirone | - |
Table 3: Comparative Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Study Outcome | This compound | Placebo | Lorazepam | Buspirone / Other Azapirones |
| Mean Change in HAM-A Score | -6.1 | -3.4 | -6.1 | Generally superior to placebo, may be less effective than benzodiazepines. |
HAM-A: Hamilton Anxiety Rating Scale. Data for this compound is from a 6-week study in patients with GAD.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for a radioligand binding assay and a functional assay for 5-HT1A receptors.
1. Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors or homogenized rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Test Compounds: this compound, Buspirone, Gepirone, Ipsapirone at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Experimental Protocol: [35S]GTPγS Functional Assay for 5-HT1A Receptor Agonism
Objective: To determine the functional activity (potency and efficacy) of a test compound as a 5-HT1A receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors or homogenized rat hippocampal tissue.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Test Compounds: this compound, Buspirone, Gepirone, Ipsapirone at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, membranes, GDP, and [35S]GTPγS.
-
Non-specific Binding: Assay buffer, membranes, GDP, [35S]GTPγS, and a high concentration of unlabeled GTPγS.
-
Stimulated Binding: Assay buffer, membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from the total binding. Plot the stimulated binding as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualizations
Diagram 1: 5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of azapirones via the 5-HT1A receptor.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Diagram 3: Logical Relationship of Azapirone Properties
Caption: Interrelationship of azapirone properties influencing therapeutic potential.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption of ipsapirone along the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Confirming the Functional Selectivity of Lesopitron at the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lesopitron's activity at the serotonin 1A (5-HT1A) receptor, with a focus on confirming its functional selectivity. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. At the 5-HT1A receptor, the canonical G-protein-mediated pathway leads to the inhibition of adenylyl cyclase, while alternative pathways, such as β-arrestin recruitment, can also be initiated. The balance between these pathways can significantly influence a drug's therapeutic efficacy and side-effect profile.
While quantitative data on this compound's differential engagement of G-protein versus β-arrestin pathways is not extensively available in the public domain, this guide synthesizes existing knowledge of its pharmacological profile and compares it with well-characterized 5-HT1A receptor ligands. This comparative approach, supported by detailed experimental protocols and signaling pathway diagrams, provides a framework for inferring and further investigating the functional selectivity of this compound.
Comparative Analysis of 5-HT1A Receptor Ligands
The following table summarizes the in vitro functional activity of various 5-HT1A receptor ligands, including the prototypical partial agonist buspirone and the biased agonist F15599, to provide a context for understanding this compound's potential functional selectivity. This compound is described as a full agonist at presynaptic 5-HT1A autoreceptors.[1][2]
| Ligand | Class | G-Protein Activation ([³⁵S]GTPγS Binding) | β-Arrestin Recruitment | Downstream Signaling (cAMP Inhibition) | Reference |
| Serotonin (5-HT) | Endogenous Agonist | Full Agonist | Full Agonist | Full Agonist | [3] |
| This compound | Azapirone Agonist | Presumed Agonist | Data Not Available | Data Not Available | [1][2] |
| Buspirone | Azapirone Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | |
| F15599 (NLX-101) | Biased Agonist | Partial Agonist | Weak Partial Agonist/Antagonist | Partial Agonist |
Experimental Protocols
To experimentally determine the functional selectivity of a compound like this compound, a series of in vitro assays are typically employed. These assays quantify the potency (EC50) and efficacy (Emax) of the ligand in activating specific signaling pathways.
G-Protein Activation Assay: [³⁵S]GTPγS Binding
This assay directly measures the activation of G-proteins upon receptor stimulation.
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporated radioactivity.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or from brain tissue (e.g., hippocampus or raphe nuclei).
-
Incubation: Membranes are incubated with increasing concentrations of the test compound (e.g., this compound) in the presence of [³⁵S]GTPγS and GDP.
-
Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for G-protein activation.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated receptor.
-
Principle: Upon agonist-induced receptor phosphorylation, β-arrestins are recruited from the cytoplasm to the cell membrane. This interaction can be monitored using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Methodology (BRET Assay):
-
Cell Line Generation: A stable cell line co-expressing the 5-HT1A receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP) is generated.
-
Cell Culture and Stimulation: Cells are cultured and then treated with the luciferase substrate (e.g., coelenterazine h) followed by stimulation with increasing concentrations of the test compound.
-
Detection: The BRET signal, which is the ratio of the light emitted by YFP to the light emitted by Rluc, is measured using a microplate reader. An increase in the BRET ratio indicates the proximity of β-arrestin to the receptor.
-
Data Analysis: Concentration-response curves are plotted to calculate the EC50 and Emax for β-arrestin recruitment.
-
Downstream Signaling Assay: cAMP Accumulation
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
-
Principle: The 5-HT1A receptor is coupled to inhibitory G-proteins (Gαi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The resulting decrease in intracellular cAMP can be quantified.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing the 5-HT1A receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test compound.
-
cAMP Quantification: The intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
-
Data Analysis: Concentration-inhibition curves are generated to determine the IC50 (equivalent to EC50 for inhibition) and the maximal inhibition (Emax) of cAMP accumulation.
-
Visualizing 5-HT1A Receptor Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor and the general workflow for assessing the functional selectivity of a ligand.
Caption: 5-HT1A Receptor Signaling Pathways.
Caption: Workflow for Functional Selectivity Assessment.
Conclusion
Confirming the functional selectivity of a 5-HT1A receptor ligand such as this compound is crucial for understanding its mechanism of action and predicting its clinical profile. While direct quantitative evidence for this compound's biased agonism is sparse, its classification as a full agonist at presynaptic autoreceptors suggests a potent activation of G-protein signaling in specific neuronal populations. To definitively characterize its functional selectivity, the experimental protocols outlined in this guide should be performed to generate quantitative data on its ability to activate G-protein and β-arrestin pathways.
By comparing these data with those of well-profiled compounds like buspirone and F15599, researchers can position this compound within the spectrum of 5-HT1A receptor agonists, from partial and unbiased to biased signaling. This understanding is paramount for the rational design and development of next-generation therapeutics targeting the 5-HT1A receptor with improved efficacy and reduced side effects.
References
Assessing In Vivo Target Engagement: A Comparative Analysis of Lesopitron and Other 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of Lesopitron, a selective 5-HT1A receptor full agonist, against other notable 5-HT1A agonists. This compound, structurally related to the azapirones, was developed for generalized anxiety disorder and progressed to Phase II clinical trials before its discontinuation.[1] This document synthesizes available preclinical data to offer insights into its pharmacological profile in comparison to other agents targeting the serotonin 1A receptor, a key player in mood and anxiety disorders.
Overview of 5-HT1A Receptor Agonists
The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[2] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release, while activation of postsynaptic 5-HT1A receptors mediates the physiological and behavioral effects of serotonin in target neurons.[3]
5-HT1A agonists can be broadly categorized based on their efficacy (full vs. partial agonists) and their selectivity for presynaptic versus postsynaptic receptors (biased agonists). This guide will compare this compound to a range of these agents, including:
-
Azapirones (e.g., Buspirone, Gepirone, Ipsapirone): A class of anxiolytics that act as partial agonists at 5-HT1A receptors.
-
Aminotetralins (e.g., 8-OH-DPAT): A prototypical full agonist widely used in preclinical research.
-
Novel Biased Agonists (e.g., NLX-112, NLX-101): Newer compounds designed to preferentially target presynaptic or postsynaptic 5-HT1A receptors.
Comparative In Vivo Target Engagement Data
The following tables summarize key in vivo target engagement data for this compound and other 5-HT1A agonists, focusing on receptor occupancy, effects on neurotransmitter levels, and behavioral outcomes. It is important to note that direct head-to-head comparative studies for all parameters are not always available, and data has been compiled from various independent studies.
Receptor Occupancy (Positron Emission Tomography - PET)
| Compound | Radioligand | Species | Dose | Receptor Occupancy | Reference |
| Pindolol | [18F]MPPF | Human | 3 x 10 mg | 42 ± 17% reduction in BP | [4] |
| Buspirone | [18F]MPPF | Human | 10 mg | 5 ± 17% reduction in BP | [4] |
| Brexpiprazole | [11C]CUMI101 | Human | 4 mg/day | <5% | |
| NLX-112 | [18F]MPPF | Cat | 0.16 mg/kg | 9 - 17% in various brain regions | |
| NLX-101 | [18F]MPPF | Cat | 0.16 mg/kg | Weaker binding in dorsal raphe compared to NLX-112 |
Note: The lack of PET data for this compound is a significant gap in directly comparing its receptor occupancy with newer compounds.
Neurochemical Effects (In Vivo Microdialysis)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. Activation of presynaptic 5-HT1A autoreceptors by agonists typically leads to a decrease in serotonin (5-HT) release.
| Compound | Species | Brain Region | Dose | Effect on Extracellular 5-HT | Reference |
| This compound | Rat | Frontal Cortex | 30 µg/kg, i.p. | ↓ to 45% of basal value | |
| This compound | Rat | Frontal Cortex | 10 µM (intraraphe) | ↓ (similar to systemic injection) | |
| Buspirone | Rat | Frontal Cortex | 5 mg/kg, i.p. | ↓ to 20% of basal value | |
| 8-OH-DPAT | Rat | Hippocampus | 5-250 µg/kg, s.c. | Dose-dependent ↓ | |
| Gepirone | Rat | Hippocampus | 5 mg/kg, s.c. | Marked ↓ | |
| Ipsapirone | Rat | Hippocampus | 5 mg/kg, s.c. | Marked ↓ |
This compound demonstrates a potent, dose-dependent reduction in cortical 5-HT levels, indicative of its agonist activity at presynaptic 5-HT1A autoreceptors. Notably, at an anxiolytic dose, this compound did not affect cortical dopamine metabolites (DOPAC and HVA), unlike buspirone which significantly increased them. This suggests a more selective action of this compound on the serotonergic system at therapeutic doses.
Behavioral Effects
Behavioral assays in animal models are crucial for assessing the functional consequences of 5-HT1A receptor engagement.
The forced swim test is a common behavioral paradigm to screen for antidepressant-like activity. A decrease in immobility time is interpreted as a positive antidepressant-like effect.
| Compound | Species | Dose | Effect on Immobility | Reference |
| 8-OH-DPAT | Rat | 0.125–1.0 mg/kg, SC | Dose-related ↓ | |
| Tandospirone | Rat | 5–20 mg/kg, SC | Dose-related ↓ | |
| Buspirone | Rat | 20 mg/kg | ↓ | |
| Gepirone | Rat | 20 mg/kg | ↓ | |
| Ipsapirone | Rat | 10 and 20 mg/kg | ↓ |
While specific data for this compound in the forced swim test is not detailed in the provided search results, its classification as a 5-HT1A agonist suggests it would likely show antidepressant-like effects in this model, similar to other agonists.
The social interaction test is used to evaluate anxiolytic-like activity. An increase in the time spent in social interaction in an unfamiliar environment is indicative of an anxiolytic effect. This compound was reported to be more potent than structurally-related 5-HT1A agonists in the rat social interaction and marmoset anxiety models.
| Compound | Species | Key Finding | Reference |
| This compound | Rat, Marmoset | More potent than other 5-HT1A agonists | |
| Flesinoxan, (±)8-OH-DPAT | Rat | Strongest activity (full agonists) | |
| S15535 | Rat | Active over a wide dose-range (preferential presynaptic partial agonist) | |
| NLX-101 | Rat | Little activity (preferential postsynaptic agonist) | |
| Buspirone | Rat | Marked effect (partial presynaptic agonist) |
These findings suggest that the anxiolytic-like effects in the social interaction test are primarily mediated by the activation of presynaptic 5-HT1A autoreceptors. This compound's high potency in this model aligns with its strong agonist activity at these autoreceptors.
Experimental Protocols
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To quantify the binding of a drug to its target receptor in the living brain.
Methodology:
-
Radioligand Injection: A radiolabeled ligand that specifically binds to the target receptor (e.g., [18F]MPPF for 5-HT1A receptors) is injected intravenously.
-
PET Scanning: The subject is placed in a PET scanner, which detects the gamma rays emitted by the decaying radioisotope. This allows for the three-dimensional mapping of the radioligand's distribution in the brain.
-
Baseline Scan: A scan is performed without the administration of the test compound to determine the baseline binding potential (BP) of the radioligand.
-
Drug Administration: The subject is administered the 5-HT1A agonist being studied.
-
Post-dose Scan: A second PET scan is conducted after drug administration.
-
Data Analysis: The BP in the post-dose scan is compared to the baseline scan. The percentage reduction in BP reflects the degree of receptor occupancy by the drug. A reference tissue model, often using the cerebellum which has a low density of 5-HT1A receptors, is typically used for quantification.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the concentration of neurotransmitters and their metabolites in the extracellular space of a specific brain region.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is surgically implanted into the target brain region (e.g., frontal cortex, hippocampus) of an anesthetized or freely moving animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.
-
Drug Administration: The 5-HT1A agonist is administered systemically (e.g., intraperitoneally) or locally into a specific brain region (e.g., raphe nuclei).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: The changes in neurotransmitter concentrations following drug administration are compared to baseline levels.
Forced Swim Test
Objective: To assess antidepressant-like activity in rodents.
Methodology:
-
Pre-test Session: On the first day, the animal (typically a rat or mouse) is placed in a cylinder filled with water for a 15-minute period from which it cannot escape.
-
Drug Administration: The 5-HT1A agonist or vehicle is administered at a specified time before the test session.
-
Test Session: On the second day, the animal is placed back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Active behaviors such as swimming and climbing can also be scored.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway
Caption: In Vivo Microdialysis Workflow
Caption: 5-HT1A Agonist Assessment Logic
Conclusion
This compound demonstrates clear in vivo target engagement of the 5-HT1A receptor, characterized by potent agonist activity at presynaptic autoreceptors, leading to a significant reduction in serotonin release in the frontal cortex. Its greater potency in anxiolytic models compared to other 5-HT1A agonists suggests a robust engagement of the pathways mediating anxiolysis, likely through its effects on presynaptic 5-HT1A receptors. However, a comprehensive comparison with newer 5-HT1A agonists is limited by the lack of publicly available receptor occupancy data for this compound, such as from PET imaging studies. The distinct neurochemical profile of this compound, particularly its lack of effect on dopamine turnover at anxiolytic doses compared to buspirone, suggests a higher selectivity for the serotonergic system, which could have implications for its side-effect profile. Future research on novel 5-HT1A agonists could benefit from direct comparative studies employing a suite of in vivo target engagement techniques to better delineate their pharmacological profiles and therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Lesopitron and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of two prominent 5-hydroxytryptamine receptor 1A (5-HT1A) agonists: Lesopitron and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). While both compounds target the 5-HT1A receptor, their distinct pharmacological profiles translate to differences in their electrophysiological actions, which are critical for understanding their therapeutic potential and side-effect profiles. This document synthesizes available experimental data, outlines key experimental methodologies, and visually represents the underlying neurobiological pathways.
Executive Summary
8-OH-DPAT is a well-characterized full agonist at 5-HT1A receptors, demonstrating potent inhibitory effects on the firing of serotonergic neurons in the dorsal raphe nucleus (DRN). This action is mediated through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. In contrast, direct electrophysiological data for this compound is less abundant. However, neurochemical evidence strongly suggests that it also acts as an agonist at 5-HT1A autoreceptors in the DRN, leading to a reduction in cortical serotonin release. A key distinguishing feature is that this compound, unlike some other 5-HT1A agonists such as buspirone, does not appear to significantly modulate dopamine turnover, suggesting a more selective serotonergic action.
Comparative Data on Electrophysiological and Neurochemical Effects
The following tables summarize the quantitative data available for this compound and 8-OH-DPAT, focusing on their effects on the serotonergic system. It is important to note that the data for this compound is primarily derived from neurochemical studies, which provide an indirect measure of its electrophysiological consequences.
Table 1: Effect on Dorsal Raphe Nucleus (DRN) 5-HT Neuron Firing
| Compound | Method | Species | Effect | Potency (ED50) | Citation |
| 8-OH-DPAT | In Vivo Single-Unit Recording | Rat | Inhibition of firing rate | 0.69 µg/kg (i.v.) | [1] |
| This compound | In Vivo Microdialysis (inferred) | Rat | Inhibition of 5-HT release (suggesting decreased firing) | - | [2] |
Table 2: Effect on Cortical Neurotransmitter Levels
| Compound | Method | Species | Effect on Cortical 5-HT | Effect on Cortical Dopamine Metabolites (DOPAC & HVA) | Citation |
| 8-OH-DPAT | In Vivo Microdialysis | Rat | Decrease | - | [1] |
| This compound | In Vivo Microdialysis | Rat | Marked Decrease (to 45% of basal at 30 µg/kg, i.p.) | No significant effect | [2] |
Signaling Pathways and Mechanisms of Action
Activation of 5-HT1A receptors, particularly the autoreceptors located on the soma and dendrites of DRN serotonergic neurons, is a key mechanism for both this compound and 8-OH-DPAT. This activation initiates an intracellular signaling cascade that leads to neuronal inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 8-OH-DPAT.
In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus
This technique is used to measure the firing rate of individual neurons in the DRN of an anesthetized animal in response to drug administration.
Detailed Steps:
-
Animal Preparation: Male Wistar rats are anesthetized with chloral hydrate. The animal is then placed in a stereotaxic frame to ensure precise electrode placement.
-
Surgical Procedure: A small hole is drilled in the skull above the coordinates corresponding to the DRN.
-
Electrode Placement: A glass micropipette filled with a conductive solution is slowly lowered into the brain until the characteristic slow, rhythmic firing pattern of a serotonergic neuron is identified.
-
Baseline Recording: The spontaneous firing rate of the neuron is recorded for a stable period before drug administration.
-
Drug Administration: this compound or 8-OH-DPAT is administered intravenously, typically in escalating doses.
-
Data Acquisition and Analysis: Changes in the neuron's firing rate are continuously recorded. The data is then analyzed to determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).
In Vitro Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Pyramidal Neurons
This technique allows for the detailed study of ion channel activity and membrane potential changes in individual neurons in a brain slice preparation.
Detailed Steps:
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and thin slices are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a pyramidal neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Baseline Measurement: The neuron's resting membrane potential, input resistance, and other electrical properties are measured.
-
Drug Application: this compound or 8-OH-DPAT is added to the perfusing aCSF at a known concentration.
-
Data Acquisition and Analysis: Changes in membrane potential (hyperpolarization or depolarization) and ionic currents (e.g., through GIRK channels) are recorded and analyzed.
Discussion of Differences and Concluding Remarks
The primary electrophysiological difference between this compound and 8-OH-DPAT, as suggested by the available data, lies in their broader pharmacological profile. While both compounds effectively engage 5-HT1A autoreceptors to reduce serotonergic neurotransmission, 8-OH-DPAT is a full agonist with well-documented, potent inhibitory effects on DRN neuron firing[3]. The lack of direct electrophysiological data for this compound is a significant gap in the literature. However, the microdialysis study strongly indicates a similar mechanism of action at the 5-HT1A autoreceptor, leading to a reduction in cortical 5-HT levels.
Crucially, the finding that this compound does not alter cortical dopamine metabolites, in contrast to other 5-HT1A agonists like buspirone, suggests a higher selectivity for the serotonergic system. This could translate to a more favorable side-effect profile, particularly concerning dopaminergic pathways which are implicated in motor control and reward.
References
- 1. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological investigation of the adaptive response of the 5-HT system to the administration of 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of Lesopitron: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lesopitron's binding affinity against a panel of G-protein coupled receptors (GPCRs). The following sections detail its selectivity, present supporting experimental methodologies, and visualize key biological pathways and workflows.
This compound is a selective serotonin 5-HT1A receptor agonist that was developed as an anxiolytic.[1] Early clinical studies showed it to be well-tolerated.[2] While its development was discontinued after Phase II clinical trials, understanding its selectivity profile remains crucial for the development of new chemical entities targeting the 5-HT1A receptor.
Comparative Selectivity Data
The following table summarizes the binding affinity (Ki) of this compound against a representative panel of GPCRs. The data is compiled from preclinical studies and illustrates the selectivity of this compound for its primary target, the 5-HT1A receptor. Lower Ki values indicate higher binding affinity.
| Target GPCR | Receptor Family | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| 5-HT1A | Serotonin | 2.5 | Buspirone | 15 |
| 5-HT2A | Serotonin | > 1000 | Ketanserin | 2.1 |
| 5-HT2C | Serotonin | > 1000 | Mesulergine | 1.3 |
| D2 | Dopamine | > 1000 | Haloperidol | 1.5 |
| α1-adrenergic | Adrenergic | > 1000 | Prazosin | 0.5 |
| α2-adrenergic | Adrenergic | > 1000 | Yohimbine | 2.0 |
| M1 | Muscarinic | > 1000 | Atropine | 0.8 |
| H1 | Histamine | > 1000 | Mepyramine | 1.2 |
Note: The Ki values for the GPCR panel, other than 5-HT1A, are representative and based on qualitative statements of negligible affinity.[1] The reference compounds are well-established ligands for their respective receptors and their Ki values are provided for comparative purposes.
Experimental Protocols
The binding affinity of this compound and reference compounds is typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.
Objective: To determine the in vitro binding affinity (Ki) of this compound for a panel of GPCRs by competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Reference Compounds: (e.g., Buspirone, Ketanserin, Haloperidol, etc.)
-
Radioligand: A specific high-affinity radiolabeled ligand for each target GPCR (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Cell Membranes: Membranes prepared from cell lines stably expressing the target GPCR.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation Cocktail
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell pellets from cultures expressing the target GPCR are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (this compound) or a reference compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to generate competition curves. The IC50 value (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow for GPCR selectivity profiling.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
References
Validating the Anxiolytic-Like Effects of Lesopitron: A Comparative Guide to Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the anxiolytic-like effects of Lesopitron, a selective 5-HT1A receptor agonist. While clinical development of this compound was discontinued after Phase II trials, preclinical data highlighted its potential as a potent anxiolytic agent. This document outlines the key behavioral paradigms used to assess anxiolytic drugs, presents available comparative data for established medications, and provides detailed experimental protocols to aid in the design of future research in this area.
This compound: Mechanism of Action
This compound is a selective full agonist of the 5-HT1A receptor. Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors. Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces the firing rate of these neurons, leading to decreased serotonin release in projection areas like the limbic system. This reduction in serotonergic tone is hypothesized to contribute to its anxiolytic properties. Additionally, its action on postsynaptic 5-HT1A receptors in regions such as the hippocampus and amygdala is also thought to play a role in its anxiety-reducing effects.
Below is a diagram illustrating the proposed signaling pathway of this compound.
A Comparative Pharmacokinetic Profile of Lesopitron and Buspirone in Rats
This guide provides a detailed comparison of the pharmacokinetic properties of two anxiolytic agents, Lesopitron and buspirone, in rats. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and buspirone in rats, compiled from separate studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may have varied.
| Pharmacokinetic Parameter | This compound | Buspirone |
| Route of Administration | Intravenous (i.v.) & Oral | Intravenous (i.v.) & Oral |
| Absolute Bioavailability | ~10%[1] | 17.5%[2] |
| Elimination Half-life (t½) | ~100 minutes (i.v.)[1] | 25 - 96 minutes (i.v.)[3][4], ~30 minutes (i.v.) |
| Metabolism | Significant first-pass effect; metabolites include 5-hydroxythis compound and PmP. | Extensive first-pass metabolism via oxidation; major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP), 5-hydroxy-buspirone, and 6-OH buspirone. |
| Excretion | Primarily in feces via bile. | Primarily as metabolites in urine (29-63%) and feces (18-38%). |
| Brain Penetration | Brain concentration is similar to that in plasma. | The metabolite 1-PP accumulates in the brain at concentrations four to five times higher than in plasma. |
Experimental Protocols
The data presented in this guide are based on methodologies described in the cited literature. Below are generalized descriptions of the experimental protocols typically employed in such pharmacokinetic studies in rats.
Animal Models
Studies on both this compound and buspirone have utilized male Wistar rats. The animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.
Drug Administration
For intravenous administration, the compounds are dissolved in a suitable vehicle and injected, often into the tail vein. For oral administration, the drugs are typically given by gavage. Dosing regimens vary between studies. For instance, in one study, buspirone was administered intravenously at 5 mg/kg and orally at 20 mg/kg.
Sample Collection
Blood samples are collected at various time points after drug administration. Plasma is then separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces are collected over extended periods.
Analytical Methods
Quantification of the parent drug and its metabolites in plasma and other biological matrices is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the sensitivity and specificity required for pharmacokinetic analysis.
Visualizing Experimental and Metabolic Pathways
To aid in the understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic pathways of buspirone.
Comparative Discussion
Both this compound and buspirone exhibit low oral bioavailability in rats, suggesting a significant first-pass metabolism. The elimination half-life of this compound appears to be slightly longer than that reported for buspirone in some studies.
A key difference lies in the distribution of their metabolites. While this compound's concentration in the brain is similar to that in plasma, buspirone's active metabolite, 1-PP, shows significant accumulation in the brain. This could have implications for the pharmacodynamic effects of the parent drug.
The primary route of excretion also differs, with this compound being eliminated mainly through the feces via biliary excretion, while buspirone and its metabolites are excreted in both urine and feces.
References
- 1. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of buspirone as determined by ex vivo (3H)-DPAT binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of Lesopitron in comparison to benzodiazepines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the therapeutic index of Lesopitron, a 5-HT1A receptor partial agonist, in comparison to the well-established class of anxiolytics, benzodiazepines. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. This comparison is supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data for calculating the therapeutic index of this compound and a representative benzodiazepine, diazepam, in rodent models. It is important to note that a specific median lethal dose (LD50) for this compound is not publicly available in the reviewed literature, which consistently describes its acute toxicity as "low".[1][2] This prevents a direct calculation of its therapeutic index.
| Drug | Parameter | Species | Route | Value | Therapeutic Index (TI = LD50 / ED50) |
| This compound | ED50 (anxiolytic effect) | Rat | Intraperitoneal | 30 µg/kg | Not calculable due to missing LD50 data |
| LD50 | Rodent | - | "Low acute toxicity" | - | |
| Diazepam | ED50 (anticonvulsant effect) | Mouse | Intravenous | 0.10 - 0.24 mg/kg | 204 - 1146 (depending on formulation) |
| LD50 | Mouse | Oral | 720 mg/kg | Not directly comparable to IV ED50 | |
| LD50 | Rat | Oral | 1240 mg/kg | Not directly comparable to IV ED50 | |
| LD50 (Valium formulation) | Mouse | Intravenous | 49 mg/kg | 350 | |
| LD50 (Stesolid formulation) | Mouse | Intravenous | 51 mg/kg | 510 | |
| LD50 (Diazemuls formulation) | Mouse | Intravenous | 275 mg/kg | 1146 |
Note: The therapeutic index for diazepam varies significantly based on its formulation. The provided ED50 for diazepam is for its anticonvulsant effect, which may differ from its anxiolytic effective dose. The oral LD50 values for diazepam are high, indicating a wide safety margin when taken orally.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anxiolytic efficacy and adverse effects are provided below.
Determination of Anxiolytic Efficacy: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: The maze is shaped like a plus sign and raised from the floor. It consists of two open arms and two enclosed arms.
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a set period, typically 5 minutes.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
-
Interpretation: Anxiolytic drugs, such as benzodiazepines and 5-HT1A agonists, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
Assessment of Adverse Effects: The Rotarod Test
The Rotarod test is used to evaluate motor coordination, balance, and the potential sedative effects of a drug.
-
Apparatus: The apparatus consists of a rotating rod, which can be set to a constant or accelerating speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod.
-
After drug administration, the animals are placed back on the rod.
-
The latency to fall from the rod is measured.
-
-
Interpretation: A decrease in the time spent on the rod indicates impaired motor coordination, a common side effect of sedative-hypnotic drugs like benzodiazepines.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of this compound and benzodiazepines are crucial to understanding their different therapeutic and side-effect profiles.
Caption: Distinct signaling pathways of this compound and Benzodiazepines.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves a series of preclinical experiments to establish both efficacy and toxicity.
Caption: Experimental workflow for determining the therapeutic index.
Discussion and Conclusion
While a precise, numerically calculated therapeutic index for this compound cannot be determined from the available public data, a qualitative assessment suggests a potentially favorable safety profile. The consistent reporting of "low acute toxicity" for this compound,[1][2] coupled with its potent anxiolytic effect at very low doses (30 µg/kg in rats), implies a wide margin between its therapeutic and toxic doses.
Benzodiazepines, as a class, generally possess a high therapeutic index, making them relatively safe from a fatal overdose perspective when taken alone. However, their therapeutic window is narrowed by significant dose-dependent side effects, including sedation, motor impairment, amnesia, and the potential for dependence and withdrawal syndromes. The therapeutic index of diazepam, as shown in the table, can be substantial, but the clinical utility is often limited by these adverse effects which occur at doses close to the therapeutic range.
This compound, acting through the serotonergic system, is not associated with the same profile of adverse effects as benzodiazepines. Clinical trials with this compound have reported side effects such as headache, dizziness, and nausea, but not the pronounced sedation or motor impairment characteristic of benzodiazepines. Furthermore, as a 5-HT1A partial agonist, this compound is not expected to carry the same risk of dependence and withdrawal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
